Thiothixene hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H30ClN3O2S2 |
|---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |
InChI Key |
ALDJVABCVUVJGI-SRJUEMFDSA-N |
SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Thiothixene Hydrochloride's Antagonistic Action on Dopamine D2 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of thiothixene (B151736) hydrochloride, a typical antipsychotic, on dopamine (B1211576) D2 receptors. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional antagonism, and the signaling pathways it modulates.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
Thiothixene hydrochloride exerts its primary therapeutic effects in the management of schizophrenia through potent antagonism of the dopamine D2 receptor.[1] Dysregulation of dopaminergic pathways is a key factor in the pathophysiology of psychosis, and by blocking D2 receptors, thiothixene mitigates the effects of excess dopamine in the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Thiothixene is classified as a typical, or first-generation, antipsychotic.[2] In addition to its high affinity for D2 receptors, it also interacts with other neurotransmitter receptors, including dopamine D1, D3, and D4, as well as serotonin (B10506) (5-HT), histamine (B1213489) (H1), and adrenergic (α1/α2) receptors, which contributes to its overall pharmacological profile and side effects.[1]
Quantitative Analysis of Receptor Interaction
The interaction of thiothixene with the human dopamine D2 receptor has been quantified through radioligand binding assays, providing a measure of its binding affinity.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.12 nM | Dopamine D2 | Human | DrugBank |
Ki (Inhibition Constant): Represents the concentration of a competing ligand (thiothixene) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Functional Consequences of D2 Receptor Blockade
As a D2 receptor antagonist, this compound blocks the downstream signaling cascades typically initiated by dopamine. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.
Impact on G-Protein Signaling: Inhibition of cAMP Production
Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By blocking the D2 receptor, thiothixene prevents this dopamine-induced reduction in cAMP, thereby maintaining or increasing cAMP levels in the presence of dopamine. This is a hallmark of its antagonistic action on the canonical G-protein signaling pathway.
Modulation of β-Arrestin Recruitment
Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling. As an antagonist, thiothixene is expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor. Studies on typical antipsychotics have generally shown that they are incapable of stimulating β-arrestin2 recruitment and can fully inhibit agonist-induced recruitment.[3]
Currently, specific data on the functional selectivity of thiothixene, detailing its potential bias between the G-protein and β-arrestin pathways at the D2 receptor, is not extensively available. Further research is needed to fully elucidate this aspect of its mechanism of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the antagonistic properties of thiothixene.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of thiothixene with the dopamine D2 receptor. Specific parameters may need to be optimized for individual experimental setups.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of thiothixene for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either thiothixene, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone (typically at or below its Kd value).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of thiothixene to determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the ability of thiothixene to block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Agonist: Dopamine or a D2 receptor agonist like quinpirole.
-
Antagonist: this compound.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin and a fixed concentration of the D2 receptor agonist (typically the EC80 concentration) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of thiothixene to determine the IC50 value, representing the concentration of thiothixene that reverses 50% of the agonist-induced inhibition of cAMP production.
Functional Assay: β-Arrestin Recruitment
This assay determines the ability of thiothixene to block agonist-induced recruitment of β-arrestin to the D2 receptor. Bioluminescence Resonance Energy Transfer (BRET) is a common method.
Materials:
-
Cells: A cell line co-expressing the human dopamine D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like YFP or Venus).
-
Agonist: Dopamine or a D2 receptor agonist.
-
Antagonist: this compound.
-
BRET Substrate: e.g., Coelenterazine h.
-
Microplate Reader: Capable of detecting the BRET signal.
Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a fixed concentration of the D2 receptor agonist to the wells.
-
Add the BRET substrate.
-
Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log concentration of thiothixene to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
Conclusion
This compound is a potent antagonist of the dopamine D2 receptor, with a high binding affinity in the nanomolar range. Its mechanism of action involves the blockade of dopamine-induced Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels. It is also expected to inhibit dopamine-induced β-arrestin recruitment. The provided experimental protocols offer a framework for the detailed characterization of thiothixene and other D2 receptor antagonists, which is crucial for the ongoing development of novel and improved antipsychotic therapies. Further investigation into the potential functional selectivity of thiothixene at the D2 receptor could provide deeper insights into its therapeutic and side-effect profile.
References
An In-depth Technical Guide to the Pharmacological Profile of Thioxanthene Class Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thioxanthene (B1196266) class of antipsychotics represents a significant group of therapeutic agents for the management of schizophrenia and other psychotic disorders. Their clinical efficacy and side-effect profiles are intrinsically linked to their interactions with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive overview of the pharmacological profile of key thioxanthene derivatives, with a focus on their receptor binding affinities, the signaling pathways they modulate, and the experimental methodologies used to characterize them. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Thioxanthenes are a class of typical antipsychotics characterized by a tricyclic chemical structure, chemically related to the phenothiazines.[1] The substitution of a carbon atom for the nitrogen in the central ring of the phenothiazine (B1677639) structure distinguishes the thioxanthenes and influences their pharmacological properties.[1] This guide will focus on the pharmacological profiles of prominent members of this class, including chlorprothixene, clopenthixol, flupentixol, and zuclopenthixol.
Receptor Binding Profiles
The therapeutic actions and adverse effects of thioxanthene antipsychotics are largely dictated by their affinity for various neurotransmitter receptors. A lower inhibition constant (Ki) value signifies a higher binding affinity.
Dopamine (B1211576) Receptor Interactions
The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors.[2][3] This antagonism in the mesolimbic pathway is believed to be the foundation of their antipsychotic effects.[4] Many thioxanthenes also exhibit affinity for other dopamine receptor subtypes.[5][6]
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Drug | D1 | D2 | D3 | D4 | D5 |
| Chlorprothixene | 18[5][7][8] | 2.96[5][7][8] | 4.56[5][7][8] | - | 9[5][7][8] |
| Flupentixol | 3.5[9] | 0.35[9] | 1.75[9] | 66.3[9] | - |
| Zuclopenthixol | High Affinity[10][11][12] | High Affinity[10][11][12] | - | - | - |
| Clopenthixol | Antagonist[13][14] | Antagonist[13][14] | - | - | - |
Note: Quantitative Ki values for all receptor subtypes were not available for all compounds in the initial search.
Serotonin, Adrenergic, and Histamine (B1213489) Receptor Interactions
Thioxanthenes interact with numerous other receptor systems, which contributes to their broad pharmacological effects and side-effect profiles.[1] Antagonism of 5-HT2A receptors is a notable feature, potentially contributing to a lower risk of extrapyramidal symptoms.[15] Blockade of H1 histamine receptors leads to sedation, while antagonism of α1-adrenergic receptors can cause orthostatic hypotension.[16]
Table 2: Serotonin, Adrenergic, and Histamine Receptor Binding Affinities (Ki, nM)
| Drug | 5-HT1A | 5-HT2A | 5-HT2C | α1-Adrenergic | H1 |
| Chlorprothixene | - | 9.4[7][8] | - | High Affinity[6] | 3.75[5][7][8] |
| Flupentixol | 8028[9] | 87.5[9] | 102.2[9] | High Affinity[17] | 0.86[9] |
| Zuclopenthixol | - | High Affinity[10][11][12] | - | High Affinity[10][11][12] | Weaker Affinity[10][11] |
Signaling Pathways
The binding of thioxanthenes to their target receptors initiates complex intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Thioxanthenes act as antagonists at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.[18] Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
References
- 1. Thioxanthene - Wikipedia [en.wikipedia.org]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 4. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 5. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Flupentixol - Wikipedia [en.wikipedia.org]
- 10. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. Chlorprothixene - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Thiothixene: A Technical Overview for Psychosis Treatment
Abstract
This technical guide provides an in-depth review of the historical development, discovery, and pharmacological profile of Thiothixene (B151736) (Navane), a first-generation antipsychotic of the thioxanthene (B1196266) class. Developed and marketed by Pfizer in 1967, Thiothixene emerged from the chemical lineage of phenothiazines as a potent treatment for schizophrenia.[1] This document details its synthesis, mechanism of action centered on dopamine (B1211576) D2 receptor antagonism, preclinical evaluation, and clinical trial findings. Quantitative data on receptor binding affinities and pharmacokinetics are presented in tabular format. Furthermore, key experimental protocols from its development era are described, and its core signaling pathways and developmental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.
Historical Development and Discovery
The development of Thiothixene is rooted in the therapeutic breakthroughs of the 1950s following the discovery of chlorpromazine (B137089) and the phenothiazine (B1677639) class of antipsychotics. Seeking to optimize efficacy and modify side effect profiles, researchers explored structural analogs. This exploration led to the thioxanthene class, which is chemically distinguished from phenothiazines by the substitution of the central ring's nitrogen atom with a carbon atom connected to the side chain by a double bond.[2]
Developed by Pfizer, Thiothixene (cis-N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)-propylidene] thioxanthene-2-sulfonamide) was first synthesized and marketed in 1967 under the brand name Navane.[1] It was identified as a potent neuroleptic agent for managing the symptoms of schizophrenia.[1][3] Early clinical investigations in the late 1960s and early 1970s established its efficacy in treating chronic schizophrenia, often comparing it against existing standards like chlorpromazine and placebo.[4][5][6]
Chemical Synthesis
Thiothixene is a tricyclic compound featuring a thioxanthene core. Its synthesis involves the construction of this core, followed by the attachment of the critical (4-methylpiperazin-1-yl)propylidene side chain. Several synthetic routes have been described, most of which converge on a key intermediate, a substituted thioxanthen-9-one.
A prevalent method employs a Wittig reaction to introduce the propylidene side chain.[1] This reaction involves the condensation of the thioxanthone intermediate with a phosphorus ylide derived from 1-(3-bromopropyl)-4-methylpiperazine. This key step creates the exocyclic double bond that attaches the side chain to the tricyclic nucleus, resulting in a mixture of geometric isomers. The cis (Z) isomer is known to be the more pharmacologically potent neuroleptic.[1]
Mechanism of Action
Thiothixene's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7] Overactivity in this pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions. By blocking D2 receptors, Thiothixene reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[3]
It is a high-potency typical antipsychotic, binding strongly to D2 receptors.[8] Unlike many other typical antipsychotics, Thiothixene exhibits minimal anticholinergic (muscarinic) activity.[1] Its pharmacological profile also includes antagonist activity at dopamine D1, serotonin (B10506) (5-HT2A, 5-HT7), histamine (B1213489) (H1), and α1-adrenergic receptors, which contributes to its broader spectrum of effects and side effects.[1]
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A clinical trial of thiothixene (Navane) in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assessment of thiothixene in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The place of thiothixene in the treatment of schizophrenic patients. A systematic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Thiothixene: A Comprehensive In Vitro Toxicological and Cytotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene, a typical antipsychotic drug belonging to the thioxanthene (B1196266) class, is primarily utilized in the management of schizophrenia. Beyond its well-documented antipsychotic properties, emerging evidence suggests potential cytotoxic effects against various cell types, indicating a possible role in anticancer research. This technical guide provides an in-depth overview of the in vitro toxicological profile and cytotoxic effects of Thiothixene, drawing upon available data for Thiothixene and structurally related compounds. The guide details experimental protocols for key cytotoxicity assays and visualizes implicated signaling pathways to support further investigation into its mechanism of action.
Quantitative Cytotoxicity Data
While specific IC50 values for Thiothixene against a wide range of cancer and normal cell lines are not extensively documented in publicly available literature, data from structurally related thiophene (B33073) and thioxanthene derivatives provide valuable insights into its potential cytotoxic potency. The following tables summarize the reported IC50 values for these related compounds.
Table 1: Cytotoxicity of Thiophene Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| Thiophene Derivative | MCF-7 | Breast Adenocarcinoma | <30 | [1][2] |
| Thiophene Derivative | A549 | Lung Carcinoma | 0.302 - 0.788 | [3] |
| Thiophene Derivative | HCT-116 | Colorectal Carcinoma | 14.52 ± 2.5 | [4][5] |
| Thiophene Derivative | HepG2 | Hepatocellular Carcinoma | 8.48 ± 0.9 | [4][5] |
| Thiophene Derivative | PANC-1 | Pancreatic Adenocarcinoma | Data not available | |
| Thiophene Derivative | Jurkat | T-cell Leukemia | Data not available | |
| Thiophene Derivative | SH-SY5Y | Neuroblastoma | Data not available |
Table 2: Cytotoxicity of Thioxanthene Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cell Type | GI50 (µM) | Reference |
| Tetracyclic Thioxanthene | A375-C5 | Malignant Melanoma | 5 - 7 | [5] |
| Tetracyclic Thioxanthene | MCF-7 | Breast Adenocarcinoma | 5 - 7 | [5] |
| Tetracyclic Thioxanthene | NCI-H460 | Non-small Cell Lung Cancer | 8 - 11 | [5] |
Note: The data presented above is for thiophene and thioxanthene derivatives, not Thiothixene itself, and should be interpreted as indicative of the potential cytotoxic activity of this class of compounds. GI50 represents the concentration causing 50% growth inhibition.
Experimental Protocols
Detailed methodologies for assessing the cytotoxic and apoptotic effects of chemical compounds are crucial for reproducible research. The following are standard protocols that can be adapted for the evaluation of Thiothixene.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Thiothixene stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Thiothixene. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Thiothixene stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Thiothixene for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Thiothixene stock solution
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with Thiothixene.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
Materials:
-
96-well black plates
-
Thiothixene stock solution
-
DCFH-DA solution
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with Thiothixene.
-
Loading with DCFH-DA: Load the cells with DCFH-DA solution and incubate.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (e.g., cleaved Caspase-3).
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies, followed by incubation with secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Action
Based on studies of structurally related thiophene and thioxanthene derivatives, the cytotoxic effects of Thiothixene may be mediated through several key signaling pathways.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing Thiothixene's in vitro cytotoxicity.
Inferred Apoptotic Signaling Pathway
Studies on related compounds suggest that Thiothixene may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.
Caption: Inferred signaling of Thiothixene-induced apoptosis.
Potential Effects on Cell Cycle Progression
Thiophene derivatives have been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][6] This suggests that Thiothixene may exert its cytotoxic effects in part by halting cell proliferation at these checkpoints.
Caption: Potential cell cycle arrest points by Thiothixene.
Conclusion
The available in vitro data on compounds structurally related to Thiothixene suggest a promising potential for cytotoxic and pro-apoptotic activity against various cancer cell lines. The proposed mechanisms of action include the induction of the intrinsic apoptotic pathway, modulation of the cell cycle, and generation of reactive oxygen species. However, a significant knowledge gap exists regarding the specific cytotoxic profile of Thiothixene itself. This technical guide provides a framework of established experimental protocols and inferred signaling pathways to facilitate further rigorous investigation into the in vitro toxicological and cytotoxic properties of Thiothixene. Such studies are warranted to elucidate its precise mechanisms of action and to evaluate its potential as a novel therapeutic agent in oncology.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on (-)-camphene and R-(+)-limonene in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
The Pharmacodynamics and Pharmacokinetics of Thiothixene Hydrochloride: A Technical Guide
Thiothixene (B151736) hydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, historically used in the management of schizophrenia.[1][2] This technical guide provides an in-depth overview of its pharmacodynamic properties, pharmacokinetic profile, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Pharmacodynamics
The therapeutic effects of thiothixene are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] Like other conventional antipsychotics, its mechanism of action is thought to involve the blockade of postsynaptic dopamine receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Mechanism of Action
Thiothixene's pharmacodynamic profile is characterized by its interaction with a range of neurotransmitter receptors.[4][5] While its primary antipsychotic effect is mediated through dopamine D2 receptor blockade, it also exhibits affinity for other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) (5-HT), histamine (B1213489) (H1), and alpha-adrenergic receptors.[4][5] This multi-receptor activity contributes to its therapeutic effects as well as its side-effect profile.[2][4] The blockade of H1 receptors is associated with sedative effects, while antagonism at alpha-adrenergic receptors can lead to orthostatic hypotension.[2] Thiothixene possesses weak anticholinergic and antihistaminic properties.[1][6]
Receptor Binding Profile
The affinity of thiothixene for various neurotransmitter receptors has been quantified in vitro. The dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding.
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D2 | Subnanomolar affinity[5] |
| Dopamine D3 | Subnanomolar affinity[5] |
| Serotonin 5-HT7 | Low nanomolar affinity[5] |
| Histamine H1 | Low nanomolar affinity[5] |
| α1-Adrenergic | Low nanomolar affinity[5] |
| Muscarinic M1 | ≥2,820[5] |
| Muscarinic M2 | ≥2,450[5] |
| Muscarinic M3 | ≥5,750[5] |
| Muscarinic M4 | >10,000[5] |
| Muscarinic M5 | 5,376[5] |
Dopaminergic Signaling Pathway
The diagram below illustrates the antagonism of the D2 receptor by thiothixene.
Pharmacokinetics
The pharmacokinetic profile of thiothixene hydrochloride describes its absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME)
Thiothixene is rapidly and well-absorbed from the gastrointestinal tract following oral administration.[5][6] Peak plasma concentrations are typically achieved within 1 to 3 hours.[5][6] It is widely distributed throughout the body and exhibits high plasma protein binding of over 99%.[6]
The metabolism of thiothixene occurs extensively in the liver, primarily through the cytochrome P450 enzyme CYP1A2.[3][6][7] It undergoes significant first-pass metabolism, forming metabolites such as thiothixene sulfoxide (B87167) and N-desmethylthiothixene.[6] The primary route of excretion is through the feces via biliary elimination, with both unchanged drug and its metabolites being excreted.[6][8]
Key Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability | Well-absorbed orally[6] |
| Time to Peak Plasma Concentration (Tmax) | 1–3 hours[5][6] |
| Plasma Protein Binding | >99%[6] |
| Elimination Half-Life (t½) | 10–20 hours[4][8] or approximately 34 hours[6][7][9] |
| Metabolism | Hepatic, primarily by CYP1A2[3][7] |
| Excretion | Mainly in feces via biliary elimination[6][8] |
| Therapeutic Plasma Concentrations | Not well defined, but clinical improvement has been associated with peak plasma concentrations of 2–15 mcg/L.[6] |
Experimental Protocols
In Vitro Dopamine Receptor Binding Assay
A common method to determine the binding affinity of a compound like thiothixene to dopamine receptors involves a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Membranes are prepared from a cell line expressing the human dopamine D2 receptor or from brain tissue known to be rich in these receptors (e.g., striatum).
-
Radioligand Incubation: The membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of unlabeled thiothixene are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of thiothixene that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Pharmacokinetic Study
To determine the pharmacokinetic parameters of thiothixene in humans, a clinical study is conducted.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients with schizophrenia is recruited.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of thiothixene in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life.
Analytical Methods for Quantification
Validated analytical methods are crucial for the accurate determination of thiothixene concentrations in biological matrices and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the quantitation of thiothixene.[10] This technique allows for the separation of thiothixene from its metabolites and other endogenous compounds. A typical HPLC system would consist of a pump, injector, a C18 reversed-phase column, a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer), and a UV or mass spectrometric detector.
References
- 1. medcentral.com [medcentral.com]
- 2. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tiotixene - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. thecarlatreport.com [thecarlatreport.com]
- 8. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of initial thiothixene serum levels and clinical response. Comparison of fluorometric, gas chromatographic, and RBC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fine-Tuned Dance of Structure and Activity: A Deep Dive into Thiothixene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, has been a valuable tool in the management of schizophrenia for decades. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with various neurotransmitter receptors in the brain. Understanding the nuanced relationship between the molecular architecture of thiothixene and its pharmacological activity—the structural activity relationship (SAR)—is paramount for the rational design of novel antipsychotics with improved efficacy and tolerability. This technical guide provides an in-depth exploration of the SAR of thiothixene and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Core Structural Features and their Influence on Activity
The pharmacological profile of thiothixene and its analogs is primarily determined by three key structural components: the tricyclic thioxanthene nucleus, the alkylidene side chain, and the terminal piperazine (B1678402) ring. Modifications to any of these regions can significantly impact the compound's affinity and activity at its primary targets, the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as other receptors that contribute to its overall effects and side-effect profile.
A critical determinant of the antipsychotic potency of thioxanthenes is the stereochemistry of the double bond in the alkylidene side chain. The cis (or Z) isomer of thiothixene is significantly more potent as a dopamine D2 receptor antagonist than the trans (or E) isomer. This stereoselectivity is attributed to the specific conformational requirements of the D2 receptor binding pocket, where the cis configuration allows for an optimal interaction between the protonated nitrogen of the piperazine ring and a key aspartate residue in the receptor.
Substituents on the thioxanthene ring also play a crucial role. Electron-withdrawing groups, such as the dimethylsulfonamide group at the C2 position of thiothixene, generally enhance antipsychotic activity. The nature and position of this substituent can modulate the electronic properties of the tricyclic system and influence its interaction with the receptor.
The length and nature of the alkyl side chain are also important. A three-carbon propylene (B89431) chain is generally considered optimal for potent D2 receptor antagonism. Modifications to the terminal piperazine ring can influence both potency and the side-effect profile. For instance, the N-methyl group on the piperazine of thiothixene is a common feature among potent antipsychotics.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) of thiothixene and a selection of related antipsychotics for key neurotransmitter receptors. This data, compiled from a comprehensive quantitative structure-activity relationship (QSAR) study, allows for a direct comparison of the receptor binding profiles that underpin their pharmacological effects.[1]
| Compound | D1 (pKi) | D2 (pKi) | D3 (pKi) | D4 (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |
| Thiothixene | 7.12 | 8.96 | 8.80 | 8.10 | 8.20 | 6.81 |
| Thioridazine | 7.60 | 8.20 | 8.00 | 7.90 | 8.30 | 7.90 |
| Trifluoperazine | 7.00 | 8.90 | 8.70 | 8.00 | 8.10 | 7.40 |
| Ziprasidone | 7.10 | 8.30 | 8.20 | 8.00 | 9.10 | 8.40 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Signaling Pathways
Thiothixene exerts its primary antipsychotic effects through the antagonism of dopamine D2 receptors and contributes to the mitigation of negative symptoms and extrapyramidal side effects through its interaction with serotonin 5-HT2A receptors. The signaling cascades initiated by these receptors are complex and interconnected.
References
Methodological & Application
Application Notes and Protocols for In Vivo Formulation of Thiothixene Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of thiothixene (B151736) hydrochloride for in vivo studies in rodent models. The information is intended to guide researchers in formulating this antipsychotic agent for various routes of administration to achieve consistent and reliable experimental outcomes.
Overview of Thiothixene Hydrochloride
Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain, which is thought to be responsible for its antipsychotic effects.[1][2] It also exhibits affinity for other receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[1] Due to its poor water solubility, careful formulation is required for in vivo administration in rodent models.
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize reported doses and pharmacokinetic parameters of thiothixene in rodents. It is important to note that these values can vary depending on the specific strain, sex, and age of the animals, as well as the vehicle and route of administration used.
Table 1: Reported Doses of this compound in Rodent Models
| Species | Route of Administration | Dose Range | Study Context |
| Rat | Oral (gavage) | 5 - 15 mg/kg/day | Repeated administration studies[3] |
| Rat | Intraperitoneal (IP) | 10 - 30 mg/kg | Chronic administration for 14 days |
Table 2: Pharmacokinetic Parameters of Thiothixene in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Rat | Data not available in a consolidated format | 1 - 3 | Variable | Variable | 10 - 20 |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for common routes of administration in rodent models.
Oral Gavage Formulation (Suspension)
This protocol describes the preparation of a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na), a commonly used vehicle for oral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL).
-
In a glass beaker, slowly add the CMC-Na to the desired volume of sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and free of clumps. This may take several hours. It is often convenient to prepare this solution the day before the experiment.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound.
-
For a small volume, use a mortar and pestle. Add a small amount of the 0.5% CMC-Na solution to the this compound powder to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously triturating to ensure a homogenous suspension.
-
For larger volumes, a homogenizer can be used. Add the this compound powder to the 0.5% CMC-Na solution and homogenize until a uniform suspension is achieved.
-
Continuously stir the final suspension with a magnetic stirrer during dosing to maintain homogeneity.
-
Administration:
-
Administer the suspension to rodents using an appropriately sized oral gavage needle.
-
The recommended maximum oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.
Intraperitoneal (IP) Injection Formulation (Solution/Suspension)
This protocol describes the preparation of a this compound formulation for intraperitoneal injection using a co-solvent system of dimethyl sulfoxide (B87167) (DMSO) and corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare this compound Stock Solution in DMSO:
-
Dissolve the required amount of this compound powder in a small volume of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation of the compound.
-
-
Prepare the Final Dosing Solution:
-
In a sterile vial, add the required volume of the this compound stock solution in DMSO.
-
Add the appropriate volume of sterile corn oil to achieve the desired final concentration and a final DMSO concentration of 10% or less to minimize toxicity. For example, for a 1 mg/mL final solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a uniform solution or a fine suspension. Due to the potential for phase separation between DMSO and corn oil, it is crucial to ensure the formulation is homogenous immediately before each injection. The addition of a surfactant like Tween 80 (e.g., 1-2%) can help to create a more stable emulsion.
-
Administration:
-
Administer the formulation via intraperitoneal injection using a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.
Subcutaneous (SC) Injection Formulation
For subcutaneous administration, a formulation similar to the IP injection can be used. However, it is crucial to ensure the formulation is well-tolerated to avoid local irritation and inflammation at the injection site. The final DMSO concentration should be kept as low as possible.
Mandatory Visualizations
Experimental Workflow for In Vivo Study
Caption: Workflow for a typical in vivo rodent study with this compound.
This compound Mechanism of Action: Dopamine D2 Receptor Signaling
Caption: Simplified signaling pathway of dopamine D2 receptor and the antagonistic action of thiothixene.
References
Application Note and Protocol: Preparation of Thiothixene Hydrochloride Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiothixene is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors[1][2][3]. In cellular and molecular biology research, Thiothixene is utilized to study dopaminergic signaling pathways and as a reference compound in drug screening assays. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Thiothixene hydrochloride stock solutions for use in cell culture applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculation of molarity and for understanding the compound's solubility and stability characteristics.
| Property | Value | Reference(s) |
| Chemical Name | (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride (B599025) | [4] |
| Molecular Formula | C₂₃H₃₅Cl₂N₃O₄S₂ (dihydrate dihydrochloride form) | [1][5][6] |
| Molecular Weight | 552.57 g/mol (dihydrate dihydrochloride form) | [1][5][6] |
| Appearance | White to off-white or tan crystalline solid | [7][8] |
| Solubility (in DMSO) | ~10 mg/mL. May require warming and sonication for complete dissolution. | [7] |
| Solubility (in Water) | The hydrochloride salt is soluble. | [8] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years. Protect from light. | [4][7][9] |
| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Avoid freeze-thaw cycles. | [4][7] |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for achieving a stable, concentrated stock for in vitro studies[4][7].
3.1. Materials
-
This compound powder (dihydrate dihydrochloride)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, set to ≤60°C)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Safety Precautions
-
This compound is a pharmacologically active compound. Handle with care in a designated area, such as a chemical fume hood or on a bench with appropriate local exhaust ventilation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Use the molecular weight (552.57 g/mol for the dihydrate dihydrochloride form).
-
Formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 552.57 g/mol × (1000 mg / 1 g) = 5.53 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass (e.g., 5.53 mg) of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube or cryovial.
-
Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolve Compound:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, brief sonication or gentle warming in a water bath (up to 60°C) can aid dissolution[7]. Mix intermittently until the solution is clear. Do not overheat.
-
-
Sterilization (Optional): For cell culture applications requiring stringent sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE or nylon membrane filter).
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes[7].
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month)[4][7].
-
3.4. Preparing Working Solutions
To prepare a working solution for your cell culture experiment, thaw a single aliquot of the 10 mM stock solution. Dilute it to the final desired concentration using fresh, pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting before adding to your cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Ensure you perform a vehicle control experiment using the same final concentration of DMSO.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Thiothixene in Pharmaceutical Formulations
Application Note
Introduction
Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized in the management of schizophrenia. Accurate and precise quantification of thiothixene in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) in various formulations. This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of thiothixene in capsule formulations. The method is demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.
Chromatographic Conditions
A robust and reliable isocratic RP-HPLC method was developed for the analysis of thiothixene. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic mixture. The method is capable of separating thiothixene from its potential impurities and degradation products.
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.02 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
Note: The LOD value is based on a published HPLC method for thiothixene.[1] Specific LOQ would be determined during full method validation.
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation (Acetonitrile : 0.05 M KH₂PO₄ Buffer, pH 3.0; 40:60 v/v):
-
Dissolve 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 400 mL of HPLC grade acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes before use.
2. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of thiothixene reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
3. Preparation of Standard Solutions for Linearity:
-
From the standard stock solution, prepare a series of dilutions ranging from 10 µg/mL to 50 µg/mL using the mobile phase as the diluent.
4. Sample Preparation (from Capsules):
-
Accurately weigh the contents of not fewer than 20 thiothixene capsules and determine the average weight.
-
Weigh a quantity of the powdered capsule contents equivalent to 10 mg of thiothixene and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Cool the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for thiothixene.
-
Calculate the amount of thiothixene in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Caption: Experimental workflow for the HPLC quantification of Thiothixene.
Caption: Logical relationship from method development to quality control.
References
Application of Thiothixene in Animal Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiothixene, a typical antipsychotic, in preclinical animal models relevant to schizophrenia research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Thiothixene and related compounds.
Introduction to Thiothixene
Thiothixene is a thioxanthene (B1196266) derivative that has been used in the management of schizophrenia for several decades.[1] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to underlie its antipsychotic effects.[2] In addition to its high affinity for D2 receptors, Thiothixene also interacts with other neurotransmitter systems, including serotonin (B10506) (5-HT), histamine, and adrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[2][3] Animal models are crucial tools for dissecting the complex neurobiology of schizophrenia and for the preclinical evaluation of antipsychotic drugs like Thiothixene.
Data Presentation: Receptor Binding Affinities
The affinity of Thiothixene for various neurotransmitter receptors is a key determinant of its pharmacological activity. The following table summarizes the in vitro binding affinities (Ki values) of Thiothixene for human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.38 |
| Dopamine D3 | 0.73 |
| Dopamine D4 | 1.8 |
| Serotonin 5-HT2A | 4.9 |
| Serotonin 5-HT2C | 15 |
| Serotonin 5-HT7 | 2.3 |
| Histamine H1 | 3.1 |
| Alpha-1A Adrenergic | 1.9 |
| Alpha-1B Adrenergic | 1.1 |
Data compiled from various sources.
Signaling Pathways
The therapeutic effects of Thiothixene are primarily initiated by its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This action modulates downstream intracellular signaling cascades, including the Akt/GSK-3β pathway, which has been implicated in the pathophysiology of schizophrenia.[4][5][6][7][8][9]
Caption: Dopamine D2 Receptor Signaling Cascade Modulated by Thiothixene.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the antipsychotic potential of Thiothixene in animal models are provided below.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic drugs with efficacy against the positive symptoms of schizophrenia. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity.[6][7][10][11][12][13][14][15][16][17][18][19]
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Drugs:
-
Phencyclidine (PCP) hydrochloride (Sigma-Aldrich or equivalent)
-
Thiothixene hydrochloride (Tocris Bioscience or equivalent)
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Protocol:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena for 30-60 minutes on the day prior to testing.
-
Drug Administration:
-
Administer Thiothixene (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
30-60 minutes after Thiothixene administration, inject PCP (e.g., 2.0-5.0 mg/kg, s.c. or i.p.).
-
-
Behavioral Assessment:
-
Immediately after PCP injection, place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the total locomotor activity counts or distance traveled.
-
Compare the activity of Thiothixene-treated groups to the PCP-vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by Thiothixene indicates potential antipsychotic efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of 5-HT2A receptors in prefrontal cortex pyramidal neurons projecting to nucleus accumbens. Potential relevance for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT/GSK3 signaling pathway and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of phencyclidine on rat prolactin, dopamine receptor and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Acting Thiothixene Gels in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, which exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors, with additional activity at serotonin (B10506) 5-HT2 receptors.[1][2] The development of long-acting injectable (LAI) formulations for antipsychotics is a critical strategy to improve patient compliance and provide stable plasma concentrations, thereby reducing relapse rates in chronic conditions like schizophrenia.[3] This document provides detailed application notes and protocols for the preclinical evaluation of a long-acting intramuscular in situ forming gel formulation of thiothixene. The formulation is based on a biodegradable polylactic acid (PLA) polymer that forms a depot upon injection, allowing for sustained release of the drug.[4]
Formulation and Physicochemical Properties
An injectable in situ gel formulation of hydrochloric thiothixene has been developed using a biodegradable polymer, polylactic acid (PLA), dissolved in a biocompatible solvent, benzyl (B1604629) benzoate (B1203000).[4] Upon intramuscular injection, the solvent diffuses away, causing the polymer to precipitate and form a solid depot, entrapping the drug for slow release.
Table 1: Optimized Formulation of Long-Acting Thiothixene Gel [4]
| Component | Concentration (w/w) | Role |
| Hydrochloric Thiothixene | 15% | Active Pharmaceutical Ingredient |
| Polylactic Acid (PLA) | 45% | Biodegradable Polymer (Matrix former) |
| Benzyl Benzoate | 40% | Biocompatible Solvent |
Signaling Pathways of Thiothixene
Thiothixene's antipsychotic effect is primarily mediated by its antagonist activity at dopamine D2 receptors in the mesolimbic pathway.[1][5] Blockade of these G-protein coupled receptors (GPCRs) interferes with downstream signaling cascades, helping to alleviate the positive symptoms of schizophrenia.[6] Additionally, thiothixene interacts with serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and side-effect profile.[1][7]
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Thiothixene.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Thiothixene.
Experimental Protocols
The following protocols are designed for the preclinical evaluation of the long-acting thiothixene gel in a rat model.
Preparation of Sterile Long-Acting Thiothixene Gel
This protocol describes the preparation of the in situ forming gel under aseptic conditions.
Materials:
-
Hydrochloric Thiothixene powder
-
Polylactic Acid (PLA)
-
Benzyl Benzoate (sterile)
-
Sterile vials
-
Magnetic stirrer and stir bars (sterile)
-
Sterile filtration unit (0.22 µm filter)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the required amounts of PLA and benzyl benzoate to achieve the final concentrations (e.g., 45% PLA in benzyl benzoate).
-
In a sterile vial, combine the PLA and benzyl benzoate.
-
Add a sterile magnetic stir bar and seal the vial.
-
Stir the mixture at room temperature until the PLA is completely dissolved. This may take several hours.
-
Once the polymer is dissolved, add the hydrochloric thiothixene powder (15% w/w) to the polymer solution.
-
Continue stirring until the drug is completely dissolved and the solution is homogeneous.
-
Aseptically filter the final solution through a 0.22 µm filter into a sterile final vial.
-
Store the final product protected from light at 2-8°C.
Caption: Workflow for Sterile Preparation of Thiothixene In Situ Gel.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of the long-acting thiothixene gel following a single intramuscular injection.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Administer a single intramuscular injection of the thiothixene gel into the thigh muscle of the rats at a dose equivalent to 15 mg of thiothixene.[4]
-
Collect blood samples (approx. 0.3 mL) from the tail vein or retro-orbital sinus at predefined time points. A sparse sampling design may be used.[8]
-
Suggested time points: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and on days 5, 7, 10, 14, 21, and 28.[8]
-
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Rats [4]
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 1.85 ± 0.21 µg/mL |
| Tmax (Time to Cmax) | 2.1 ± 0.3 hours |
| AUC (0-t) (Area Under the Curve) | 98.7 ± 11.5 µg·h/mL |
| t1/2 (Half-life) | 78.5 ± 9.2 hours |
Analytical Method: HPLC-UV for Thiothixene in Rat Plasma
This protocol provides a representative method for the quantification of thiothixene in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Purified water
-
Thiothixene reference standard
-
Internal standard (e.g., another antipsychotic)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of thiothixene (typically around 230 nm).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Construct a calibration curve using spiked plasma standards.
-
Calculate the concentration of thiothixene in the unknown samples based on the peak area ratio to the internal standard.
-
Preclinical Efficacy Models
This model assesses the ability of an antipsychotic to block the dopamine-agonist effects of amphetamine.
Procedure:
-
Habituate rats to the observation cages for at least 30 minutes before the experiment.
-
Administer the long-acting thiothixene gel or vehicle at the desired dose and time point prior to the test day (e.g., 7 days before).
-
On the test day, administer d-amphetamine (e.g., 2.0-5.0 mg/kg, s.c.).[10]
-
Immediately after amphetamine injection, place the rats in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
A reduction in the stereotypy score in the thiothixene-treated group compared to the vehicle group indicates antipsychotic-like activity.
The CAR test is a highly predictive model for antipsychotic activity.[1] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Procedure:
-
Training:
-
Place a rat in a two-compartment shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor until the rat escapes to the other compartment.
-
Repeat for a set number of trials (e.g., 30 trials per session) until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Administer the long-acting thiothixene gel or vehicle at the desired dose and time point prior to testing.
-
Conduct a CAR test session as described in the training phase.
-
Record the number of avoidance responses and escape failures.
-
A selective decrease in the number of avoidance responses without an increase in escape failures is indicative of antipsychotic efficacy.
-
Caption: Preclinical Efficacy Testing Workflow for Thiothixene Gel.
Local Tolerance and Biocompatibility
This protocol is for assessing the local tissue reaction at the site of intramuscular injection.
Procedure:
-
Administer a single intramuscular injection of the thiothixene gel (e.g., 0.1 mL) or vehicle into the thigh muscle of rats.
-
Euthanize groups of animals at different time points (e.g., 2, 7, 14, and 28 days) post-injection.
-
At necropsy, macroscopically examine the injection site for signs of irritation, inflammation, or necrosis.
-
Excise the injection site muscle tissue, including a margin of surrounding tissue.
-
Fix the tissue samples in 10% neutral-buffered formalin.
-
Process the fixed tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should microscopically evaluate the tissue sections for signs of inflammation (acute and chronic), necrosis, fibrosis, and regeneration.[11] The study in which the thiothixene gel was developed reported good histocompatibility with no remarkable inflammatory reactions.[4]
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of long-acting intramuscular thiothixene gels. The in situ forming PLA-based system demonstrates sustained release and a promising pharmacokinetic profile. The provided methodologies for efficacy and safety assessment will enable researchers to further characterize this and similar long-acting formulations for their potential in improving the treatment of psychotic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of long-acting injectable antipsychotics: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Review: approaches to develop PLGA based in situ gelling system with low initial burst. | Semantic Scholar [semanticscholar.org]
- 7. Long-acting injectable antipsychotics for early psychosis: A comprehensive systematic review | PLOS One [journals.plos.org]
- 8. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thiothixene Hydrochloride: Application Notes and Protocols for Electrophysiology and Neuronal Firing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) hydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, primarily indicated for the management of schizophrenia.[1] Its therapeutic effects are largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] By blocking these receptors, thiothixene modulates the dopaminergic neurotransmission that is often hyperactive in psychotic disorders.[1] Understanding the precise effects of thiothixene on neuronal excitability and synaptic function is crucial for elucidating its mechanism of action and for the development of novel antipsychotics with improved efficacy and side-effect profiles.
These application notes provide an overview of the use of thiothixene hydrochloride in common electrophysiological assays, including patch-clamp and microelectrode array (MEA) recordings. The provided protocols are based on established methodologies for studying the effects of dopamine receptor antagonists on neuronal activity. While specific quantitative data for thiothixene in these assays are not extensively available in public literature, the presented data are representative of the expected outcomes based on its known pharmacology as a potent D2 receptor antagonist.
Mechanism of Action at the Synapse
Thiothixene exerts its primary effect by blocking postsynaptic dopamine D2 receptors. In brain regions such as the striatum and prefrontal cortex, dopamine plays a critical role in modulating neuronal firing and synaptic plasticity. By antagonizing D2 receptors, thiothixene is expected to alter ion channel conductance, membrane potential, and the firing patterns of neurons, ultimately leading to a reduction in aberrant neuronal activity associated with psychosis.
Application in Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the detailed investigation of how thiothixene affects individual neurons by measuring changes in ion channel currents and membrane potential.
Expected Effects of Thiothixene on Neuronal Properties:
| Parameter | Expected Effect of this compound | Rationale |
| Resting Membrane Potential | Minimal to no direct effect | Thiothixene's primary action is on G-protein coupled receptors, which may not directly alter the resting potential in the absence of dopamine. |
| Action Potential Firing Rate | Decrease in spontaneously firing neurons (e.g., striatal medium spiny neurons) | Blockade of D2 receptors can lead to a reduction in the excitatory drive mediated by dopamine, thus decreasing the firing frequency. |
| Action Potential Threshold | Potential increase | By modulating ion channel activity, thiothixene may make it more difficult for the neuron to reach the threshold for firing an action potential. |
| Post-synaptic Currents (PSCs) | Modulation of both excitatory and inhibitory PSCs | D2 receptor activation can modulate both glutamate (B1630785) and GABA release. Antagonism by thiothixene would be expected to reverse these effects, though the net outcome can be circuit-dependent. |
Protocol: Whole-Cell Patch-Clamp Recording from Cultured Cortical Neurons
This protocol outlines the steps for assessing the effect of thiothixene on the intrinsic excitability of cultured neurons.
1. Cell Culture and Preparation:
-
Culture primary cortical neurons or a suitable neuronal cell line on glass coverslips.
-
Use cultures at a mature stage (e.g., DIV 14-21 for primary neurons) to ensure stable expression of dopamine receptors and ion channels.
2. Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Dilute to final working concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in aCSF on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an upright microscope and perfuse with aCSF at 1-2 mL/min.
-
Obtain whole-cell patch-clamp recordings from visually identified healthy neurons using borosilicate glass pipettes (3-5 MΩ).
-
Record baseline neuronal activity in current-clamp mode. Elicit action potentials by injecting depolarizing current steps of varying amplitudes.
-
Bath apply this compound at the desired concentrations for a sufficient duration (e.g., 5-10 minutes) to reach equilibrium.
-
Record the neuronal response to the same current injection protocol in the presence of the drug.
-
Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.
4. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and the number of action potentials fired at each current step.
-
Construct a current-frequency plot to visualize the effect of thiothixene on neuronal excitability.
-
Generate concentration-response curves to determine the IC50 of thiothixene on firing rate.
Application in Microelectrode Array (MEA) Assays
MEA technology enables the simultaneous recording of spontaneous and evoked electrical activity from a network of neurons, providing insights into how thiothixene affects neural circuit function.
Expected Effects of Thiothixene on Neuronal Network Activity:
| Parameter | Expected Effect of this compound | Rationale |
| Mean Firing Rate (MFR) | Decrease | Antagonism of D2 receptors is generally expected to reduce the overall excitability of the neuronal network. |
| Bursting Activity | Modulation (increase or decrease depending on the network) | D2 receptors are involved in regulating burst firing patterns. Blockade by thiothixene could either suppress or disinhibit bursting depending on the specific neuronal populations and their connectivity. |
| Network Synchrony | Decrease | Dopamine is a key modulator of network oscillations and synchrony. By blocking D2 receptors, thiothixene may disrupt coordinated network activity. |
Protocol: MEA Recording from Primary Cortical Neurons
This protocol describes the use of a multi-well MEA system to assess the impact of thiothixene on spontaneous neuronal network activity.
1. Cell Culture:
-
Plate primary cortical neurons onto MEA plates pre-coated with an appropriate substrate (e.g., poly-L-lysine and laminin).
-
Maintain the cultures for at least three weeks to allow for the formation of a mature and spontaneously active neuronal network.
2. MEA Recording:
-
Place the MEA plate in the recording system and allow the culture to acclimate for 10-15 minutes.
-
Record baseline spontaneous activity for at least 10 minutes.
-
Add this compound to the wells to achieve the desired final concentrations. A vehicle control (e.g., the solvent used for the stock solution) should be included.
-
Record the network activity for a defined period (e.g., 30-60 minutes) following drug application.
-
If possible, perform a medium exchange to wash out the drug and record recovery.
3. Data Analysis:
-
Use the MEA software to analyze the recorded spike trains.
-
Calculate key network parameters such as mean firing rate, burst frequency, burst duration, and network synchrony index for baseline and post-drug conditions.
-
Compare the effects of different concentrations of thiothixene to the vehicle control using appropriate statistical tests.
-
Generate raster plots and firing rate histograms to visualize the changes in network activity.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound in the described assays. These values are intended for illustrative purposes to guide experimental design and data interpretation.
Table 1: Hypothetical Effects of Thiothixene on Single Neuron Properties (Patch-Clamp)
| Thiothixene HCl (µM) | Change in Firing Rate (%) (at 2x Rheobase) | Change in Action Potential Threshold (mV) |
| 0.01 | -15 ± 5 | +0.5 ± 0.2 |
| 0.1 | -45 ± 8 | +1.2 ± 0.4 |
| 1 | -75 ± 10 | +2.5 ± 0.6 |
| 10 | -95 ± 3 | +4.0 ± 0.8 |
Table 2: Hypothetical Effects of Thiothixene on Neuronal Network Activity (MEA)
| Thiothixene HCl (µM) | Change in Mean Firing Rate (%) | Change in Burst Frequency (%) | Change in Network Synchrony Index (%) |
| 0.01 | -10 ± 4 | -5 ± 3 | -8 ± 5 |
| 0.1 | -35 ± 7 | -20 ± 6 | -25 ± 8 |
| 1 | -60 ± 9 | -50 ± 10 | -55 ± 12 |
| 10 | -85 ± 6 | -75 ± 8 | -80 ± 10 |
Conclusion
This compound, as a potent dopamine D2 receptor antagonist, is expected to significantly modulate neuronal activity at both the single-cell and network levels. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the electrophysiological effects of thiothixene and other D2 receptor antagonists. Such studies are essential for a deeper understanding of their therapeutic mechanisms and for the rational design of future antipsychotic medications. It is important to note that the specific effects of thiothixene may vary depending on the neuronal preparation, developmental stage, and the specific neural circuit being investigated. Therefore, empirical validation is critical.
References
Establishing a Thiothixene Treatment Regimen for Chronic Psychiatric Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a thiothixene (B151736) treatment regimen for chronic psychiatric studies in preclinical animal models. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for the preparation and administration of thiothixene, along with methods for evaluating its efficacy and side effects.
Introduction to Thiothixene
Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class.[1] It is primarily used in the management of schizophrenia.[1][2] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 and D3 receptors in the central nervous system.[1] Additionally, thiothixene interacts with other receptor systems, including serotonergic, histaminergic, and adrenergic receptors, which may contribute to its overall pharmacological profile.[3][4]
Mechanism of Action
The primary mechanism of action of thiothixene is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This action is thought to be responsible for its antipsychotic effects in reducing positive symptoms of psychosis, such as hallucinations and delusions.[2][3] Thiothixene also exhibits antagonist activity at serotonin (B10506) 5-HT2 receptors, which may contribute to its effects on negative symptoms and reduce the likelihood of extrapyramidal side effects compared to other typical antipsychotics.[3]
Signaling Pathway of Thiothixene's Action
The binding of thiothixene to the D2 receptor inhibits the Gαi/o-coupled signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, thereby affecting the levels of cyclic AMP (cAMP) and the downstream signaling molecules Protein Kinase A (PKA), β-arrestin, Akt (Protein Kinase B), and Glycogen Synthase Kinase 3β (GSK-3β).
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of thiothixene is crucial for designing effective chronic treatment regimens. The following table summarizes key pharmacokinetic parameters in humans. Limited data is available for preclinical species, highlighting the importance of conducting pharmacokinetic studies in the selected animal model.
| Parameter | Human | Rat | Mouse |
| Bioavailability (Oral) | ~50% | Data not readily available | Data not readily available |
| Time to Peak (Tmax) (Oral) | 1-3 hours[5] | Data not readily available | Data not readily available |
| Elimination Half-life (t½) | 10-20 hours[4] | Data not readily available | Data not readily available |
| Metabolism | Primarily hepatic, via CYP1A2[6] | Data not readily available | Data not readily available |
| Excretion | Primarily renal[6] | Data not readily available | Data not readily available |
Experimental Protocols for Chronic Studies
Animal Models
The choice of animal model is critical for the translational relevance of the study. Rodent models are commonly used to investigate the antipsychotic potential of compounds.
-
Rat Models: Wistar or Sprague-Dawley rats are frequently used.
-
Amphetamine-induced hyperlocomotion: This model assesses the ability of a compound to reverse the increased locomotor activity induced by amphetamine, a psychostimulant that enhances dopamine release. This is a widely used screening tool for antipsychotic efficacy.
-
Prepulse Inhibition (PPI) of the startle reflex: This model evaluates sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics are expected to restore the deficits in PPI induced by dopamine agonists or NMDA receptor antagonists.
-
-
Mouse Models: C57BL/6 or Swiss Webster mice are often employed.
-
Apomorphine-induced climbing: This model measures the climbing behavior induced by the dopamine agonist apomorphine, which is sensitive to D2 receptor antagonists.
-
Preparation of Thiothixene Formulations
For Intraperitoneal (IP) Injection (Rat):
-
Vehicle: Sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of thiothixene hydrochloride powder.
-
Suspend the powder in the chosen vehicle.
-
Vortex or sonicate the suspension until a uniform mixture is achieved. The final concentration should be prepared to deliver the desired dose in a volume of 1-2 mL/kg body weight.
-
For Oral Gavage (Mouse/Rat):
-
Vehicle: 0.5% or 1% methylcellulose (B11928114) in sterile water, or a mixture of 2% methylcellulose with 0.5% Tween 80.[1]
-
Preparation:
-
Weigh the required amount of thiothixene powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension. The final concentration should allow for administration of a volume of 5-10 mL/kg body weight.
-
Dosing and Administration
For chronic studies, a treatment duration of at least 14 days is recommended to observe long-term effects and potential side effects.
Intraperitoneal (IP) Injection Protocol (Rat):
-
Acclimation: Acclimate male Wistar rats (200-250g) to the housing and handling procedures for at least one week prior to the experiment.
-
Dosing: Based on previous studies, daily IP injections of 10 mg/kg or 30 mg/kg of thiothixene can be administered for 14 consecutive days.[7]
-
Administration:
-
Restrain the rat securely.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum.
-
Inject the prepared thiothixene suspension slowly.
-
Monitor the animal for any signs of distress post-injection.
-
Oral Gavage Protocol (Mouse):
-
Acclimation: Acclimate male C57BL/6 mice (20-25g) to the housing and handling procedures for at least one week prior to the experiment.
-
Dosing: Doses ranging from 5 to 15 mg/kg/day can be administered orally for the duration of the study.
-
Administration:
-
Use a flexible gavage needle appropriate for the size of the mouse.
-
Gently insert the gavage needle into the esophagus and deliver the thiothixene suspension directly into the stomach.
-
Carefully observe the animal to ensure proper administration and to monitor for any signs of discomfort.
-
Efficacy and Side Effect Evaluation
Efficacy Assessment
Behavioral tests should be conducted at baseline and at various time points throughout the chronic treatment period.
| Efficacy Model | Animal Model | Typical Dose Range (mg/kg) | Expected Outcome |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.1 - 5 (IP) | Dose-dependent reduction in distance traveled and stereotypic behaviors. |
| Prepulse Inhibition (PPI) | Rat/Mouse | 0.5 - 10 (IP/Oral) | Reversal of apomorphine- or MK-801-induced deficits in PPI. |
| Apomorphine-Induced Climbing | Mouse | 0.1 - 2 (IP) | Dose-dependent reduction in climbing behavior. |
Side Effect Monitoring
Chronic administration of typical antipsychotics can lead to motor side effects.
-
Extrapyramidal Symptoms (EPS): Observe animals for signs of catalepsy (bar test), tremor, and rigidity.
-
Tardive Dyskinesia (TD)-like movements: After prolonged treatment, monitor for vacuous chewing movements (VCMs) in rats.
-
General Health: Monitor body weight, food and water intake, and overall appearance throughout the study.
Experimental Workflow
The following diagram illustrates a typical workflow for a chronic thiothixene study.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Thiothixene Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro dissolution testing of thiothixene (B151736) solid dosage forms, primarily capsules. The protocols described herein are based on established pharmacopeial methods and principles of biorelevant dissolution testing to support formulation development, quality control, and in vitro-in vivo correlation (IVIVC) studies.
Introduction
Thiothixene is a thioxanthene (B1196266) derivative and an antipsychotic drug used in the treatment of schizophrenia. As a poorly soluble compound, the in vitro dissolution of its solid dosage forms is a critical quality attribute that can influence its in vivo performance. This document outlines the standard United States Pharmacopeia (USP) method for routine quality control and provides a framework for conducting more physiologically relevant dissolution studies using biorelevant media.
Physicochemical Properties of Thiothixene
A summary of the relevant physicochemical properties of thiothixene is presented in Table 1. Its low aqueous solubility underscores the importance of appropriate dissolution method development.
Table 1: Physicochemical Properties of Thiothixene
| Property | Value |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂ |
| Molecular Weight | 443.6 g/mol |
| Solubility | Practically insoluble in water |
| pKa | Not readily available |
| LogP | 3.78 |
Standard Dissolution Testing Method (USP)
The following method is the official procedure outlined in the United States Pharmacopeia for thiothixene capsules. It is suitable for quality control and batch release purposes.
Dissolution Parameters
The compendial dissolution conditions for thiothixene capsules are summarized in Table 2.
Table 2: USP Dissolution Method for Thiothixene Capsules
| Parameter | Condition |
| Apparatus | USP Apparatus 1 (Basket) |
| Dissolution Medium | 2.0 g/L NaCl + 7 mL HCl/L in water |
| Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Rotation Speed | 100 rpm |
| Sampling Time | 20 minutes |
Acceptance Criteria
The acceptance criteria for the USP dissolution test are as follows:
Table 3: USP Acceptance Criteria for Thiothixene Capsules
| Stage | Number of Units Tested | Acceptance Criteria |
| S1 | 6 | Each unit is not less than Q + 5% |
| S2 | 6 | Average of 12 units (S1 + S2) is equal to or greater than Q, and no unit is less than Q - 15% |
| S3 | 12 | Average of 24 units (S1 + S2 + S3) is equal to or greater than Q, and not more than 2 units are less than Q - 15%, and no unit is less than Q - 25% |
| Q Value | Not less than 80% of the labeled amount of thiothixene is dissolved in 20 minutes.[1] |
Experimental Protocol: USP Dissolution Test
-
Preparation of Dissolution Medium:
-
Accurately weigh 2.0 g of sodium chloride and transfer to a 1000 mL volumetric flask.
-
Add 7.0 mL of concentrated hydrochloric acid.
-
Add purified water to the mark and mix well.
-
Deaerate the medium before use.
-
-
Dissolution Apparatus Setup:
-
Set up the USP Apparatus 1 (Basket) with six vessels.
-
Fill each vessel with 900 mL of the prepared dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
-
Sample Introduction:
-
Place one thiothixene capsule in each basket.
-
Lower the baskets into the dissolution vessels and immediately start the rotation at 100 rpm.
-
-
Sampling:
-
At the 20-minute time point, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
-
Sample Analysis:
-
Analyze the filtered samples for thiothixene content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
References
Application Notes and Protocols for Determining Thiothixene Serum and Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, utilized in the management of schizophrenia. Therapeutic drug monitoring (TDM) of thiothixene in serum and plasma is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects. This document provides detailed application notes and protocols for various analytical methods used to quantify thiothixene concentrations in biological matrices. The methodologies covered include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Radioreceptor Assays, and Fluorometric Assays.
Methodologies for Thiothixene Quantification
A variety of analytical techniques have been employed for the determination of thiothixene in serum and plasma. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Modern methods like UPLC-MS/MS offer high sensitivity and specificity, while older techniques such as fluorometry and HPLC-UV provide cost-effective alternatives.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method for the quantification of thiothixene in serum and plasma. It offers rapid analysis times and is suitable for high-throughput screening.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytical Measurement Range | 1 to 60.0 ng/mL | [1] |
| Intra-assay Imprecision (CV) | < 15% | [1] |
| Inter-assay Imprecision (CV) | < 15% | [1] |
| Run Time per Injection | 1.8 min | [1] |
| Internal Standard | Imipramine-D3 | [1] |
Experimental Protocol
a. Sample Preparation
-
Thaw serum or plasma samples at room temperature.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Add 300 µL of a precipitating reagent (acetonitrile-methanol [50:50, v/v]) containing the internal standard (0.12 ng/µL Imipramine-D3).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.[1]
b. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters TQD or equivalent triple quadrupole mass spectrometer
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 50 mm, maintained at 25°C[1]
-
Mobile Phase: A timed, linear gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[1]
-
Injection Volume: 8 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Data Analysis: Performed using software such as Waters Quanlynx.[1]
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a well-established technique for the analysis of drug compounds. For thiothixene, a GC/CIMS (Chemical Ionization Mass Spectrometry) method has been reported for the analysis of its cis and trans isomers in human plasma, although specific protocol details are scarce in readily available literature.[2] The general workflow involves extraction of the drug from the plasma, followed by analysis on a GC-MS system.
General Experimental Protocol (based on typical GC-MS drug analysis)
a. Sample Preparation (Illustrative)
-
To a known volume of plasma, add an appropriate internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate thiothixene from the plasma matrix.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for injection into the GC-MS.
b. GC-MS Instrumentation and Conditions (Illustrative)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: A capillary column suitable for basic drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Program: A temperature gradient program to ensure separation of thiothixene from other components.
-
MS Detection: Chemical Ionization (CI) or Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection
General Experimental Protocol (based on typical HPLC-UV drug analysis)
a. Sample Preparation
-
Perform a protein precipitation step on the serum or plasma sample using a suitable organic solvent (e.g., acetonitrile).
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for a cleaner sample extract.
-
After extraction and evaporation of the solvent, reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample before injection into the HPLC system.
b. HPLC-UV Instrumentation and Conditions (Illustrative)
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of antipsychotic drugs.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for the retention and peak shape of basic compounds like thiothixene.
-
Detection: UV detection at a wavelength where thiothixene exhibits significant absorbance.
-
Quantification: Based on a calibration curve prepared using standards of known concentrations.
Experimental Workflow
Radioreceptor Assay (RRA)
Radioreceptor assays measure the concentration of a drug by its ability to compete with a radiolabeled ligand for binding to a specific receptor. For thiothixene, which acts as a dopamine (B1211576) D2 receptor antagonist, an RRA would typically involve the D2 receptor. This method measures the total dopamine receptor blocking activity, which may include active metabolites.
Principle of the Assay
The assay is based on the competition between unlabeled thiothixene in the patient's sample and a radiolabeled D2 antagonist (e.g., [³H]-spiperone) for binding to D2 receptors prepared from a tissue source (e.g., bovine striatum) or a cell line expressing the receptor. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of thiothixene in the sample.
General Experimental Protocol
-
Receptor Preparation: Prepare a membrane fraction containing dopamine D2 receptors from a suitable source.
-
Assay Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and either standard solutions of thiothixene or the patient's plasma/serum sample.
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Quantification: Construct a standard curve by plotting the percentage of inhibition of radioligand binding versus the concentration of the thiothixene standards. Determine the concentration of thiothixene in the patient samples by interpolation from this curve.
Signaling Pathway and Assay Principle
Fluorometric Assay
Fluorometric methods for thioxanthene derivatives, including thiothixene, have been developed. These assays are based on the chemical conversion of the drug into a fluorescent derivative.
Principle of the Assay
A study describes a method where thiothixene is oxidized by nitrous acid to form a fluorescent thioxanthenone sulfoxide.[3] The intensity of the fluorescence produced is proportional to the concentration of thiothixene in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 0.4 µg/mL | [3] |
| Minimum Detectability (S/N=2) | 4 ng/mL | [3] |
General Experimental Protocol
-
Sample Preparation: Extract thiothixene from the serum or plasma sample.
-
Derivatization: React the extracted thiothixene with nitrous acid to form the fluorescent product. Careful optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) is necessary.
-
Fluorometric Measurement: Measure the fluorescence intensity of the resulting solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the concentration of thiothixene from a calibration curve prepared with standards.
Experimental Workflow
Conclusion
The choice of assay for determining thiothixene serum and plasma concentrations depends on the specific needs of the laboratory and the clinical context. UPLC-MS/MS offers the highest sensitivity and specificity and is ideal for research and high-throughput clinical laboratories. GC-MS and HPLC-UV are robust and reliable methods that can be implemented in many laboratories. Radioreceptor and fluorometric assays, while older, can still be useful, particularly when specific instrumentation for chromatographic methods is unavailable. Proper validation of any chosen method is essential to ensure accurate and reliable results for effective therapeutic drug monitoring of thiothixene.
References
- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GC/CIMS assay for the cis and trans isomers of thiothixene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorimetric determination of some thioxanthene derivatives in dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Biodegradable Controlled-Release Thiothixene Formulations
Introduction
Thiothixene (B151736) is an antipsychotic medication used in the treatment of schizophrenia.[1][2] Conventional oral and intramuscular administrations often require frequent dosing, which can lead to patient non-compliance and fluctuating plasma concentrations.[2] The development of biodegradable, controlled-release formulations offers a promising solution to improve therapeutic efficacy and patient adherence by providing sustained drug release over an extended period.[3][4] This document provides detailed application notes and protocols for the development of such formulations, focusing on in situ forming gels and biodegradable microspheres. These systems utilize biodegradable polymers that are broken down into non-toxic byproducts and eliminated from the body, negating the need for surgical removal.[4][5]
Formulation Strategy: In Situ Forming Gel
An injectable, long-term, controlled-release in situ gel of hydrochloric thiothixene (HT) can be developed using a biodegradable polymer like polylactic acid (PLA).[1][2] This system exists as a solution before injection and transforms into a gel depot upon administration, which then releases the drug in a controlled manner.[1][2]
1.1. Materials and Formulation
The optimal formulation for an injectable PLA-based HT in situ gel as identified in studies involves a specific ratio of drug, polymer, and a gelling solvent.[1][2]
| Component | Concentration (w/w) | Purpose |
| Hydrochloric Thiothixene (HT) | 15% | Active Pharmaceutical Ingredient |
| Polylactic Acid (PLA) | 45% | Biodegradable Polymer Matrix |
| Benzyl (B1604629) Benzoate (B1203000) | 40% | Gelling Solvent |
| Table 1: Optimized Formulation for Thiothixene In Situ Gel.[1][2] |
1.2. Experimental Protocol: Preparation of In Situ Gel
-
Accurately weigh 15% (w/w) of hydrochloric thiothixene and 45% (w/w) of polylactic acid.
-
Transfer the weighed components to a sterile glass vial.
-
Add 40% (w/w) of benzyl benzoate to the vial.
-
Seal the vial and mix the contents thoroughly using a vortex mixer until a homogenous solution is formed.
-
Sterilize the final formulation using an appropriate method, such as gamma irradiation.
1.3. Experimental Workflow: In Situ Gel Formulation and Evaluation
References
- 1. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Look at Biodegradable Polymers in Drug Delivery | Oakwood Labs [oakwoodlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiothixene Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing thiothixene (B151736) dosage to minimize extrapyramidal symptoms (EPS) in in vivo experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with thiothixene.
Question: My rodent model is exhibiting excessive sedation at a dose intended to be therapeutically relevant for psychosis models. How can I differentiate sedation from cataleptic EPS?
Answer:
It is crucial to distinguish between sedation and catalepsy, a hallmark of parkinsonian-like EPS. While both can result in reduced movement, their underlying mechanisms and presentations differ.
-
Observational Differentiation: Sedated animals will typically display a relaxed posture and can be easily roused with gentle stimulation. In contrast, a cataleptic animal will remain in an externally imposed, often awkward, posture for an extended period.
-
Righting Reflex: A simple test is to gently place the animal on its back. A sedated animal will typically right itself, whereas an animal with severe motor impairment due to EPS may have a delayed or absent righting reflex.
-
Catalepsy-Specific Tests: Employ a standardized catalepsy test, such as the bar test, to quantify the cataleptic response. Increased latency to move from an imposed posture is indicative of catalepsy, not just sedation.[1][2][3]
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a thorough dose-response study to identify a therapeutic window where antipsychotic-like effects are observed without significant sedation.[4]
-
Pharmacokinetic Analysis: Consider that rapid absorption and high peak plasma concentrations (Cmax) of thiothixene could lead to acute sedative effects. Adjusting the administration route or formulation for a more sustained release might be beneficial.[4]
-
Alternative Antipsychotic: If sedation persists at therapeutically effective doses, consider using a different antipsychotic with a different receptor binding profile as a comparator in your studies.
Question: I am not observing a clear dose-dependent increase in extrapyramidal symptoms in my rat model. What could be the issue?
Answer:
Several factors can influence the manifestation and detection of EPS in rodent models.
-
Animal Strain: Different rat strains can exhibit varying sensitivities to antipsychotic-induced EPS. For instance, Sprague-Dawley rats have been shown to display higher rates of vacuous chewing movements (VCMs) compared to Wistar or Long-Evans strains.[5][6]
-
Behavioral Assay Sensitivity: The chosen behavioral test may not be sensitive enough to detect subtle motor deficits. The rotarod test is generally considered more sensitive for overall motor impairment, while the catalepsy test is more specific for parkinsonian-like symptoms.[7]
-
Observer Experience: Consistent and standardized scoring by a trained observer is critical for reliable EPS assessment, particularly for behaviors like VCMs.
-
Dosing Regimen: The duration and frequency of thiothixene administration can impact the development of EPS. Acute EPS like dystonia may appear shortly after a single high dose, while tardive dyskinesia-like symptoms (VCMs) require chronic administration.[8]
Troubleshooting Steps:
-
Optimize Behavioral Protocol: Ensure your behavioral testing protocols are well-defined and validated. For the catalepsy bar test, the height of the bar and the maximum scoring time should be consistent.[1][2][3] For the rotarod, a pre-training period is essential for stable baseline performance.[9][10][11]
-
Increase Dose Range: You may need to test a wider range of thiothixene doses to capture the full dose-response curve for EPS.
-
Chronic Dosing Study: If you are investigating tardive dyskinesia-like symptoms, a longer duration of treatment (several weeks to months) is likely necessary.[5][12]
Question: My results show high inter-individual variability in EPS within the same treatment group. How can I reduce this variability?
Answer:
High variability is a common challenge in behavioral neuroscience.
-
Genetic Diversity: Even within an inbred strain, there can be genetic drift. Ensure all animals are from a reliable and consistent supplier.
-
Environmental Factors: Stress can exacerbate or alter behavioral responses. Acclimatize animals to the testing room and equipment before the experiment.[10] Maintain consistent lighting, temperature, and noise levels.
-
Handling: Handle the animals consistently and gently to minimize stress-induced behavioral changes.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual outliers.
-
Within-Subjects Design: If feasible, a within-subjects design where each animal serves as its own control can reduce variability.
-
Standardize Procedures: Meticulously standardize all experimental procedures, from drug preparation and administration to the timing and execution of behavioral tests.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of thiothixene-induced extrapyramidal symptoms?
A1: Thiothixene is a typical antipsychotic that primarily acts as a potent antagonist of the dopamine (B1211576) D2 receptor.[12] EPS are a direct consequence of the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is a key component of the extrapyramidal system responsible for motor control.[13] This blockade disrupts the balance between dopamine and acetylcholine, leading to an excess of cholinergic activity and the manifestation of various movement disorders.[13]
Mechanism of Thiothixene-Induced EPS.
Q2: What is the optimal D2 receptor occupancy for therapeutic effect with minimal EPS?
A2: Positron Emission Tomography (PET) studies in humans suggest that a D2 receptor occupancy of 65-80% is generally required for the antipsychotic effects of these drugs.[14] The risk of EPS significantly increases when D2 receptor occupancy exceeds 80%.[14] Therefore, the goal in dosage optimization is to find a dose that achieves this therapeutic window of D2 receptor occupancy.
D2 Occupancy and Clinical Outcomes.
Q3: What are the common in vivo models to assess different types of EPS?
A3: Several well-established rodent models are used to assess the liability of antipsychotics to induce different forms of EPS.
| EPS Type | Rodent Model | Key Measurement |
| Parkinsonism/Catalepsy | Bar Test | Latency to remove forepaws from an elevated bar.[1][2][3] |
| Motor Incoordination | Rotarod Test | Latency to fall from a rotating rod.[7][9][10][11] |
| Tardive Dyskinesia | Vacuous Chewing Movement (VCM) Model | Frequency and duration of purposeless chewing motions.[5][6][8][12][15] |
Q4: Can you provide a detailed protocol for the catalepsy bar test in rats?
A4: The catalepsy bar test is a standard method to evaluate the potential of a compound to induce parkinsonian-like motor rigidity.
Experimental Protocol: Catalepsy Bar Test
-
Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.[1][3]
-
Procedure:
-
Administer thiothixene or the vehicle control to the rats.
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
The hind paws should remain on the surface, putting the animal in a "praying" or half-rearing position.[2]
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically used, at which point the animal is returned to its home cage.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated. A significant increase in latency compared to the vehicle group indicates a cataleptic effect.
Catalepsy Bar Test Experimental Workflow.
Q5: What are some starting doses for thiothixene in in vivo rodent studies of EPS?
A5: The appropriate dose will depend on the specific research question, the animal model, and the route of administration. However, based on the literature, the following table provides some guidance.
| Animal Model | Species | Route of Administration | Dose Range for EPS Induction | Reference |
| Lipid Peroxidation Study | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg (chronic) | [16] |
| Comparative Psychopharmacology | Rat | Intraperitoneal (i.p.) | 0.32 - 32 mg/kg (acute) | [17] |
| Tardive Dyskinesia (VCMs) | Rat | Oral (in drinking water) | ~1.5 mg/kg/day (chronic, haloperidol) | [5] |
Note: Data for thiothixene in the VCM model is limited in the provided search results; a haloperidol (B65202) dose is provided for context as it is a commonly used typical antipsychotic in this model. Researchers should always perform a pilot dose-response study to determine the optimal dose range for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalepsy test in rats [protocols.io]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. biomed-easy.com [biomed-easy.com]
- 11. albany.edu [albany.edu]
- 12. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychdb.com [psychdb.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
Managing drug-drug interactions with Thiothixene in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing drug-drug interactions (DDIs) in co-administration studies involving Thiothixene.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Thiothixene and which enzymes are involved?
A1: Thiothixene is primarily metabolized in the liver through oxidative pathways.[1] The main routes of metabolism are N-demethylation and sulfoxidation.[1] While the complete enzymatic profile is not fully elucidated, evidence strongly suggests that Cytochrome P450 1A2 (CYP1A2) is a major enzyme involved in its metabolism.[2][3] Other CYP enzymes may also play a role, and it is crucial to consider the potential for multi-enzyme pathways.
Q2: What are the expected effects of co-administering a CYP1A2 inhibitor with Thiothixene?
A2: Co-administration of a CYP1A2 inhibitor is expected to decrease the clearance of Thiothixene, leading to higher plasma concentrations and potentially an increased risk of adverse effects.[4] For instance, cimetidine, a known clearance inhibitor, has been shown to decrease Thiothixene clearance.[4] Researchers should anticipate the need for dosage adjustments and increased monitoring for adverse events when using such combinations.
Q3: What are the expected effects of co-administering a CYP inducer with Thiothixene?
A3: Co-administration of a CYP inducer, such as anticonvulsants like carbamazepine, is expected to increase the clearance of Thiothixene, resulting in lower plasma concentrations and potentially reduced efficacy.[4] Studies have shown that enzyme-inducing drugs significantly increase Thiothixene clearance.[4] Tobacco smoking, a potent CYP1A2 inducer, has also been associated with increased hepatic clearance of Thiothixene.[4]
Q4: Are there any known non-CYP mediated interactions with Thiothixene?
A4: Thiothixene may have additive effects with other central nervous system (CNS) depressants, including alcohol, which can lead to increased sedation and hypotension.[5] It can also potentiate the action of anticholinergic and hypotensive agents.[6] The potential for pharmacodynamic interactions should always be considered in co-administration studies.
Q5: How should I design an in vitro study to assess the DDI potential of a new compound with Thiothixene?
A5: An in vitro study should, at a minimum, include a CYP inhibition assay using human liver microsomes. This will help determine if the new compound inhibits the metabolism of Thiothixene, primarily through CYP1A2. A reaction phenotyping study can also be conducted to identify the specific CYP isoforms responsible for Thiothixene metabolism in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high Thiothixene plasma concentrations | - Co-administration of a known or suspected CYP1A2 inhibitor. - Patient is a poor metabolizer for the relevant CYP isoform. - Hepatic impairment in the study subject. | - Review all co-administered compounds for inhibitory potential. - Consider genotyping subjects for relevant CYP polymorphisms. - Assess liver function of the subjects. - Reduce Thiothixene dose and increase monitoring for adverse effects. |
| Unexpectedly low Thiothixene plasma concentrations | - Co-administration of a known or suspected CYP inducer (e.g., carbamazepine, rifampicin). - Subject is a tobacco smoker. - Subject is an ultra-rapid metabolizer for the relevant CYP isoform. | - Inquire about the use of any inducing agents, including herbal supplements (e.g., St. John's Wort). - Document and consider the impact of smoking status on the results.[4] - Consider genotyping for relevant CYP polymorphisms. - An increased Thiothixene dose may be required to achieve therapeutic levels. |
| High inter-subject variability in Thiothixene pharmacokinetic data | - Genetic polymorphisms in metabolizing enzymes (e.g., CYP1A2). - Differences in smoking status among subjects. - Co-administration of various other medications. - Age and sex differences.[4] | - Stratify data analysis by genotype and smoking status if possible. - Carefully document all concomitant medications. - Ensure a homogenous study population where feasible. - A larger sample size may be needed to account for variability. |
| Appearance of unexpected adverse events | - Pharmacodynamic interaction with the co-administered drug. - Thiothixene concentrations exceeding the therapeutic window due to a pharmacokinetic interaction. | - Immediately assess the nature and severity of the adverse event. - Review the pharmacological profiles of both drugs for potential synergistic or additive effects. - Measure Thiothixene plasma concentrations to check for supratherapeutic levels. - Consider dose reduction or discontinuation of one or both drugs. |
Data Presentation: Pharmacokinetic Interactions with Thiothixene
The following table summarizes the effects of inducers and inhibitors on Thiothixene clearance based on available data.
| Co-administered Agent Type | Example Agent(s) | Effect on Thiothixene Clearance | Observed Outcome | Reference |
| Enzyme Inducer | Anticonvulsants (e.g., carbamazepine) | Significantly Increased | Lower plasma concentrations of Thiothixene. | [4] |
| Enzyme Inducer | Tobacco Smoke | Significantly Increased | Increased hepatic clearance of Thiothixene. | [4] |
| Clearance Inhibitor | Cimetidine | Significantly Decreased | Higher plasma concentrations of Thiothixene. | [4] |
Note: This table is based on a retrospective analysis and controlled, prospective studies are needed for more definitive quantitative data.[4]
Experimental Protocols
In Vitro CYP450 Inhibition Assay: Assessing the Impact of a Test Compound on Thiothixene Metabolism
Objective: To determine the inhibitory potential of a test compound on the metabolism of Thiothixene in human liver microsomes.
Methodology:
-
Materials:
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Pooled human liver microsomes (HLMs)
-
Thiothixene
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Test compound
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NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
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Phosphate (B84403) buffer (pH 7.4)
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Positive control inhibitor (e.g., Fluvoxamine for CYP1A2)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of Thiothixene and the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate HLMs with the test compound at various concentrations (typically a 7-point dilution series) in phosphate buffer at 37°C for a short period (e.g., 10 minutes). Include a vehicle control (solvent only).
-
Initiate the metabolic reaction by adding a pre-warmed solution containing Thiothixene and the NADPH regenerating system.
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Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
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Terminate the reaction by adding cold acetonitrile containing an internal standard.
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant for analysis.
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Analyze the samples for the disappearance of Thiothixene and/or the formation of its metabolites (N-desmethylthiothixene, Thiothixene sulfoxide) using a validated LC-MS/MS method.
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Calculate the IC50 value of the test compound by plotting the percent inhibition of Thiothixene metabolism against the logarithm of the test compound concentration.
-
In Vivo Co-administration Study in a Rodent Model
Objective: To evaluate the effect of a test compound on the pharmacokinetic profile of Thiothixene in rats.
Methodology:
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Animals:
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Male Sprague-Dawley rats (8-10 weeks old)
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House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
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Acclimatize animals for at least one week before the experiment.
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Study Design:
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Use a crossover or parallel group design.
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Group 1 (Control): Administer Thiothixene (e.g., 5 mg/kg, oral gavage) with the vehicle of the test compound.
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Group 2 (Test): Administer Thiothixene (5 mg/kg, oral gavage) with the test compound at a predetermined dose.
-
-
Procedure:
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Fast the rats overnight before dosing.
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Administer the test compound or vehicle.
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After a specified pre-treatment time (depending on the properties of the test compound), administer Thiothixene.
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Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-Thiothixene administration) into heparinized tubes.
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Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
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Analyze the plasma samples for Thiothixene concentrations using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
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Compare the pharmacokinetic parameters between the control and test groups to assess the impact of the co-administered compound.
-
Visualizations
Thiothixene's Primary Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Caption: Thiothixene blocks dopamine D2 receptors, inhibiting downstream signaling.
Simplified Metabolic Pathway of Thiothixene
Caption: Thiothixene is metabolized via N-demethylation and sulfoxidation.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for assessing in vitro CYP inhibition of Thiothixene metabolism.
References
- 1. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Disconnection of drug-response and placebo-response in acute-phase antipsychotic drug trials on schizophrenia? Meta-regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining Side Effect Variability of Antipsychotic Treatment in Schizophrenia Spectrum Disorders: A Meta-analysis of Variance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Thiothixene Hydrochloride
Welcome to the technical support center for Thiothixene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of Thiothixene as a free base is reported to be very low, approximately 0.0139 mg/mL.[1] The hydrochloride salt is described as soluble in water, although quantitative data can vary.[2] The pH of the solution significantly impacts the solubility of this compound.
Q2: My this compound is not dissolving in aqueous buffer. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, consider the following:
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pH Adjustment: this compound's solubility is highly pH-dependent. Ensure your aqueous buffer has an acidic pH. Commercial injectable formulations of this compound have a pH between 2.3 and 3.7.[2] Lowering the pH of your solution should significantly improve solubility.
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Gentle Heating and Sonication: Applying gentle heat and using an ultrasonic bath can help to increase the rate of dissolution.
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Fresh Solvent: Ensure you are using a freshly prepared and high-purity solvent, as contaminants can affect solubility.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound for experimental use?
A3: The main strategies to improve the aqueous solubility of this compound include:
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pH Adjustment: Maintaining an acidic environment is the most straightforward method.
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Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase solubility.
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Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with a cyclodextrin can enhance the apparent solubility of the drug.
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Nanoformulations: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to neutral or basic buffers.
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Cause: Thiothixene is a basic compound. At neutral or alkaline pH, it will be in its less soluble free base form.
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Solution: Adjust the pH of the final solution to be acidic (ideally below pH 4). You can either prepare your stock solution in an acidic buffer or add a small amount of a suitable acid (e.g., HCl) to your final preparation to lower the pH.
Issue 2: Limited solubility in aqueous media even at a low pH for a desired concentration.
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Cause: The intrinsic solubility of this compound might be insufficient for your experimental needs, even at an optimal pH.
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Solution 1: Co-solvents: Introduce a water-miscible co-solvent. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and Dimethyl Sulfoxide (DMSO). It is crucial to first dissolve the this compound in the co-solvent before adding the aqueous phase.
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Solution 2: Cyclodextrins: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes. This can significantly increase the apparent aqueous solubility.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on various strategies to improve the solubility of poorly soluble compounds, which can be applied to this compound. Note: Specific quantitative data for this compound is limited in publicly available literature; the following data for other compounds illustrates the potential magnitude of solubility enhancement.
Table 1: Effect of pH on the Solubility of a Weakly Basic Drug (Example Data)
| pH | Solubility (mg/mL) | Fold Increase (relative to pH 7.4) |
| 2.0 | 15.0 | 1500x |
| 4.0 | 1.5 | 150x |
| 6.0 | 0.15 | 15x |
| 7.4 | 0.01 | 1x |
Table 2: Effect of Co-solvents on the Solubility of a Poorly Soluble Drug (Example Data)
| Co-solvent System (v/v) | Solubility (mg/mL) | Fold Increase (relative to water) |
| Water | 0.01 | 1x |
| 20% Ethanol in Water | 0.2 | 20x |
| 40% PEG 400 in Water | 1.0 | 100x |
| 10% DMSO in Water | 0.5 | 50x |
Table 3: Effect of Cyclodextrins on the Solubility of a Poorly Soluble Drug (Example Data)
| Cyclodextrin (Concentration) | Apparent Solubility (mg/mL) | Fold Increase (relative to water) |
| Water | 0.01 | 1x |
| 10% w/v HP-β-CD | 2.5 | 250x |
| 10% w/v SBE-β-CD | 5.0 | 500x |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
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Weighing: Accurately weigh the desired amount of this compound powder.
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Initial Dispensing: Add a small volume of the target aqueous buffer (e.g., phosphate-buffered saline, PBS). The compound will likely not dissolve completely if the buffer is at a neutral pH.
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pH Adjustment: While continuously stirring, add 0.1 M HCl dropwise. Monitor the pH of the solution using a calibrated pH meter.
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Dissolution: Continue to add acid until the this compound is fully dissolved. A clear solution should be obtained at a pH below 4.
-
Final Volume Adjustment: Adjust the final volume with the aqueous buffer.
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Record Final pH: Record the final pH of the prepared solution.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
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Weighing: Accurately weigh the desired amount of this compound.
-
Co-solvent Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., PEG 400 or DMSO) to the powder and vortex or sonicate until the compound is completely dissolved, forming a stock solution.
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Aqueous Dilution: To prepare the working solution, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
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Final Concentration: Ensure the final concentration of the organic solvent in the working solution is low and compatible with the intended experimental system. For example, a common formulation involves 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.[3]
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in the aqueous buffer of choice by stirring until fully dissolved.
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Addition of this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibration: Seal the container and shake or stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Separation of Undissolved Drug: Filter the suspension through a 0.22 µm or 0.45 µm filter to remove the undissolved drug.
-
Concentration Analysis: Determine the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC. This will give the apparent solubility in the presence of the cyclodextrin.
Visualizations
Experimental Workflow for Solubility Enhancement
Signaling Pathway of Thiothixene
Thiothixene is a typical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 receptors. It also has an affinity for serotonin (B10506) 5-HT2A receptors.[1][4]
References
Thiothixene Animal Studies: A Technical Support Center for Mitigating Neuroleptic Malignant Syndrome Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for mitigating the risk of Neuroleptic Malignant Syndrome (NMS) in animal studies involving Thiothixene.
Frequently Asked Questions (FAQs)
Q1: What is Neuroleptic Malignant Syndrome (NMS)?
A1: Neuroleptic Malignant Syndrome is a rare but life-threatening reaction to antipsychotic medications like Thiothixene.[1][2] It is characterized by a combination of symptoms including hyperthermia (high fever), muscle rigidity, autonomic dysfunction (e.g., irregular heart rate, unstable blood pressure), and altered mental status.[1][3]
Q2: What is the proposed mechanism of Thiothixene-induced NMS?
A2: The leading hypothesis is that NMS is caused by a significant blockade of dopamine (B1211576) D2 receptors in the brain.[1][4][5][6] Thiothixene, a typical antipsychotic, acts as a potent antagonist of these receptors.[4][7][8] This dopamine blockade is thought to disrupt thermoregulation in the hypothalamus and lead to extrapyramidal side effects like muscle rigidity.[5][6]
Q3: What are the primary clinical signs of NMS to monitor for in animal studies?
A3: The key signs to monitor in laboratory animals include:
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Hyperthermia: A significant and sustained increase in core body temperature.
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Muscle Rigidity: Increased muscle tone, which may manifest as stiffness or resistance to passive movement.[1]
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Autonomic Instability: Fluctuations in heart rate, blood pressure, and excessive salivation or sweating (in species that sweat).[1]
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Behavioral Changes: Lethargy, agitation, or other uncharacteristic behaviors that may indicate an altered mental state.[3]
Q4: What are the known risk factors for developing NMS?
A4: Key risk factors include the use of high-potency antipsychotics like Thiothixene, rapid dose escalation, and the use of long-acting injectable formulations.[3] Dehydration, exhaustion, and concurrent use of other psychotropic medications can also increase the risk.[9]
Troubleshooting Guides
Scenario 1: An animal is exhibiting a sudden and rapid increase in core body temperature.
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Problem: This could be a primary sign of NMS-induced hyperthermia.
-
Troubleshooting Steps:
-
Immediately cease administration of Thiothixene.
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Verify the temperature reading using a calibrated rectal thermometer.
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Initiate cooling measures as outlined in the Emergency Intervention Protocol.
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Closely monitor other vital signs, including heart rate and respiration.
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Prepare for potential administration of emergency medications (Dantrolene).
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Scenario 2: An animal appears unusually stiff and resistant to handling.
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Problem: This may indicate the onset of muscle rigidity, a core symptom of NMS.
-
Troubleshooting Steps:
-
Perform a quantitative assessment of muscle rigidity using the protocol provided below.
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Discontinue Thiothixene administration.
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Monitor for the development of other NMS symptoms, particularly hyperthermia.
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Ensure the animal has easy access to food and water, as rigidity can impair mobility.
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Consider consultation with the veterinary staff for potential supportive care.
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Scenario 3: Unexpected animal mortality occurs during the study.
-
Problem: While mortality can have various causes, NMS should be considered as a potential factor, especially if preceded by relevant clinical signs.
-
Troubleshooting Steps:
-
Immediately report the death to the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian.
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Request a necropsy to help determine the cause of death.
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Review the experimental records for the deceased animal, paying close attention to dosing, temperature readings, and any behavioral observations.
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Evaluate the health status of other animals in the same cohort for any signs of adverse effects.
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Re-evaluate the current dosing regimen and monitoring frequency for the study.
-
Data Presentation
Table 1: Recommended Thiothixene Dosage Ranges in Rat Models
| Study Type | Route of Administration | Dosage Range (mg/kg/day) | Notes |
| Schizophrenia Models | Intraperitoneal (i.p.) | 10 - 30 | Doses in this range have been shown to be effective in preclinical models without inducing overt toxicity.[10][11] |
| Behavioral Studies | Oral (p.o.) | 2 - 5 (starting dose) | Gradual dose escalation is recommended to minimize the risk of extrapyramidal side effects. |
Table 2: Key Biochemical Markers for NMS Monitoring in Rats
| Marker | Sample Type | Significance in NMS | Typical Assay Method |
| Creatine Kinase (CK) | Serum/Plasma | Elevated levels indicate muscle damage (rhabdomyolysis), a common complication of NMS.[12] | Spectrophotometric/Colorimetric Assay Kits[5][6][7][13][14] |
| Myoglobin (B1173299) | Urine | Presence of myoglobin in urine is a strong indicator of rhabdomyolysis.[5] | ELISA or Western Blot |
| Lactate Dehydrogenase (LDH) | Serum/Plasma | Non-specific marker of tissue damage, can be elevated in rhabdomyolysis.[3] | Enzymatic Assay |
| Blood Urea Nitrogen (BUN) & Creatinine | Serum/Plasma | Elevated levels can indicate acute kidney injury, a potential complication of rhabdomyolysis.[15] | Colorimetric Assays |
Experimental Protocols
Protocol for Monitoring Core Body Temperature in Rats
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Instrumentation: Use a calibrated rectal thermometer or a telemetry-based system for continuous monitoring.
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Acclimatization: Acclimate animals to the handling and measurement procedure for several days before the start of the experiment to minimize stress-induced temperature fluctuations.
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Measurement:
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Gently restrain the rat.
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Lubricate the tip of the thermometer with a non-irritating, water-soluble lubricant.
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Insert the thermometer approximately 2 cm into the rectum.
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Record the temperature once the reading has stabilized (typically within 30-60 seconds).
-
-
Frequency:
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Baseline: Record baseline temperatures for 3 consecutive days before the first dose of Thiothixene.
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Post-Dosing: Measure temperature at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours after the first dose and then daily). Increase frequency if any abnormalities are observed.
-
Protocol for Quantifying Muscle Rigidity in Rats
This protocol is adapted from methods used to assess extrapyramidal side effects.
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Apparatus: A flat, level surface where the rat can be observed.
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Procedure:
-
Observation: Place the rat on the flat surface and observe its posture and spontaneous movements for 2 minutes. Note any signs of stiffness, hunched posture, or reduced exploratory behavior.
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Passive Movement Assessment:
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Gently hold the rat and allow it to relax.
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Carefully flex and extend one of the hind limbs at the ankle joint.
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Assess the resistance to this passive movement.
-
-
-
Scoring System:
| Score | Description |
| 0 | No resistance to passive limb movement. Normal posture and movement. |
| 1 | Slight resistance to passive limb movement. |
| 2 | Moderate resistance to passive limb movement. Animal may have a slightly hunched posture. |
| 3 | Strong resistance to passive limb movement ("lead-pipe" rigidity). Animal maintains an abnormal posture. |
-
Frequency: Assess muscle rigidity at the same time points as temperature monitoring.
Protocol for Serum Creatine Kinase (CK) Assay
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Sample Collection:
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Collect blood from the tail vein or via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant).
-
-
Assay:
-
Use a commercially available Creatine Kinase Activity Assay Kit.
-
Follow the manufacturer's instructions for reagent preparation and the assay procedure. Typically, this involves mixing the serum sample with a reagent cocktail and measuring the change in absorbance at 340 nm over time.
-
-
Calculation: Calculate CK activity in Units/Liter (U/L) based on the rate of change in absorbance and the standard curve provided with the kit.
Mandatory Visualizations
Caption: Pathophysiological cascade of Thiothixene-induced NMS.
Caption: Experimental workflow for monitoring and responding to NMS.
Emergency Intervention Protocol for NMS in Rats
Immediate Actions:
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Discontinue Thiothixene: Cease all further administration of the drug.
-
Aggressive Cooling:
-
If core body temperature exceeds 39.5°C, initiate cooling measures.
-
Apply cool, damp cloths to the animal's body.
-
Use a fan to increase convective heat loss.
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Administer cool (room temperature) subcutaneous or intraperitoneal fluids (0.9% saline) to aid in hydration and cooling.
-
-
Supportive Care:
-
Ensure easy access to water and palatable, moist food.
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Provide soft bedding to prevent pressure sores.
-
Minimize handling and environmental stressors.
-
Pharmacological Intervention (Consult with a Veterinarian):
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Dantrolene: A direct-acting muscle relaxant.
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Bromocriptine: A dopamine agonist to counteract D2 receptor blockade.
-
Dosage: 2.5-5 mg/kg, administered orally (p.o.) or via gavage.[1] Dosing may be repeated 2-3 times daily.
-
Preparation: Crush tablets and suspend in a suitable vehicle like water or methylcellulose.
-
Monitoring During Emergency:
-
Monitor core body temperature continuously or at least every 15-30 minutes until it returns to a safe range.
-
Continue to assess muscle rigidity and overall clinical status.
-
Monitor for signs of respiratory distress.
Ethical Considerations:
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). If an animal's condition deteriorates and it is experiencing severe distress that cannot be alleviated, humane euthanasia should be performed in accordance with AVMA guidelines.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of Dantrolene in Treating Neuroleptic Malignant Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 4. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Bromocriptine Mesylate – Rat Guide [ratguide.com]
- 9. wikem.org [wikem.org]
- 10. Bromocriptine treatment of neuroleptic malignant syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reference.medscape.com [reference.medscape.com]
- 13. mmpc.org [mmpc.org]
- 14. Creatine kinase (CK) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. Neuroleptic Malignant Syndrome (NMS) - EMCrit Project [emcrit.org]
Proper storage and handling to prevent Thiothixene hydrochloride degradation
This technical support center provides guidance on the proper storage and handling of Thiothixene hydrochloride to prevent its degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F). It should be kept in a tightly sealed, light-resistant container in a cool, dry place to prevent degradation.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can lead to the degradation of this compound are exposure to light, high temperatures, humidity, and extreme pH conditions (both acidic and alkaline). Oxidizing agents can also contribute to its degradation.
Q3: What are the known or potential degradation products of this compound?
A3: Potential degradation products of this compound include its geometric isomer (E)-Thiothixene, oxidation products such as Thiothixene sulfoxide, and N-desmethyl thiothixene. Under forced conditions, other degradation products may form.
Q4: How can I tell if my this compound sample has degraded?
A4: Degradation may not always be visible. However, signs of degradation can include a change in color or the presence of visible impurities. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q5: What safety precautions should I take when handling this compound powder?
A5: When handling this compound powder, it is important to work in a well-ventilated area. You should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid contact with the skin and eyes. Avoid inhaling the dust by using a suitable respirator if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions: ensure the sample was stored at 20-25°C, protected from light, and in a tightly sealed container.2. Verify sample preparation procedure: ensure appropriate solvents were used and the sample was not exposed to harsh conditions for an extended period.3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of potency in a formulated product | Chemical instability of this compound in the formulation. | 1. Investigate the formulation components for potential incompatibilities.2. Evaluate the pH of the formulation, as this compound is susceptible to hydrolysis at extreme pH.3. Conduct a stability study of the formulation under accelerated conditions (e.g., elevated temperature and humidity) to identify the degradation rate. |
| Discoloration of the this compound powder | Exposure to light or oxidation. | 1. Discard the discolored material as its purity is compromised.2. Ensure all future handling and storage of the powder is performed under light-protected conditions.3. Consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition |
| Temperature | 20°C to 25°C (68°F to 77°F) |
| Light | Protect from light |
| Humidity | Store in a dry place |
| Container | Tightly sealed, light-resistant |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products. This method may require optimization for specific applications.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 20 mM Ammonium acetate buffer, pH 5.0 (adjusted with glacial acetic acid)B: Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 0-5 min: 70% A, 30% B5-20 min: 70% to 30% A20-25 min: 30% A, 70% B25-30 min: 70% A, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to a similar concentration as the standard solution.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of the main peak (this compound) and any additional peaks corresponding to degradation products.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with the standard.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Photodegradation:
-
Expose a solution of this compound (in a transparent container) to a UV light source (e.g., 254 nm) for 48 hours.
-
Analyze by HPLC and compare with a control sample kept in the dark.
5. Thermal Degradation:
-
Place solid this compound powder in an oven at 80°C for 72 hours.
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Relationship between storage conditions and stability.
Technical Support Center: Counteracting Thiothixene-Induced Sedation in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thiothixene-induced sedation in behavioral experiments.
Troubleshooting Guides & FAQs
Q1: My animals are showing significant sedation after thiothixene (B151736) administration, impacting their performance in behavioral tasks. What are the primary causes?
A1: Thiothixene-induced sedation is a known side effect primarily attributed to its antagonist activity at two key receptors:
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Histamine H1 Receptors: Blockade of these receptors in the central nervous system is a major contributor to sedative effects.[1] Histamine is a neurotransmitter that promotes wakefulness, and its inhibition leads to drowsiness.
-
Alpha-1 Adrenergic Receptors: Antagonism of these receptors can also lead to sedation and a drop in blood pressure, further contributing to lethargy.
Q2: How can I minimize thiothixene-induced sedation without compromising the primary experimental goals?
A2: Several strategies can be employed to mitigate sedation:
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Dose Optimization: This is the most critical first step. Conduct a dose-response study to identify the lowest effective dose of thiothixene that achieves the desired antipsychotic-like effect with minimal sedation. Sedation is a dose-related phenomenon.
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Timing of Administration: If the experimental design allows, administer thiothixene closer to the animal's dark cycle (active period for nocturnal rodents) to minimize disruption of behavioral testing during the light cycle.
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Acclimatization: Ensure animals are thoroughly habituated to the experimental procedures and environment. This can help differentiate between drug-induced sedation and anxiety-related freezing behavior.
Q3: Are there any pharmacological agents I can use to counteract thiothixene-induced sedation?
A3: Yes, certain compounds can be used to counteract sedation, but their use requires careful consideration of potential interactions and off-target effects on your primary experimental measures.
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Modafinil: A wakefulness-promoting agent that has been explored to counteract antipsychotic-induced sedation.[2] Its mechanism is not fully understood but is thought to involve the dopamine (B1211576) transporter and other neurotransmitter systems.[2]
-
Caffeine: A well-known central nervous system stimulant that acts as an antagonist at adenosine (B11128) receptors.[3] It can increase locomotor activity and alertness.
It is crucial to run appropriate control groups to account for the effects of these countermeasures on their own.
Q4: What behavioral tests are most suitable for quantifying sedation in rodents?
A4: Several standardized tests can be used to objectively measure sedation:
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Open Field Test: This is a common and effective method to assess locomotor activity. A sedated animal will show decreased distance traveled, reduced rearing frequency, and increased time spent immobile.
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Rotarod Test: This test evaluates motor coordination and balance. Sedated animals will have a shorter latency to fall from the rotating rod.
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Catalepsy Tests (e.g., Bar Test): While primarily a measure of extrapyramidal side effects, severe sedation can manifest as a cataleptic-like state. This test assesses the time an animal remains in an externally imposed posture.
Q5: My results are variable. What are some potential confounding factors in assessing sedation?
A5: Consistency is key in behavioral experiments. Be mindful of:
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room.
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Handling Stress: Handle animals consistently and gently to minimize stress-induced alterations in activity.
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Circadian Rhythms: Test animals at the same time of day to account for natural fluctuations in activity levels.
Quantitative Data Summary
The following tables provide a representative summary of the dose-dependent effects of thiothixene on locomotor activity and the potential reversal effects of countermeasures. Note: The thiothixene data is illustrative based on qualitative descriptions from the literature indicating a dose-dependent decrease in locomotor activity. Specific quantitative values may vary based on experimental conditions.
Table 1: Representative Dose-Response of Thiothixene on Locomotor Activity in Rats
| Thiothixene Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance Traveled in cm) | Percent Decrease from Vehicle |
| Vehicle (Saline) | 3500 | 0% |
| 0.5 | 2800 | 20% |
| 1.0 | 2100 | 40% |
| 2.5 | 1400 | 60% |
| 5.0 | 875 | 75% |
Table 2: Potential Counteracting Effects of Modafinil and Caffeine on Thiothixene-Induced Sedation
| Treatment Group | Mean Locomotor Activity (Distance Traveled in cm) | Percent Reversal of Sedation |
| Vehicle | 3500 | N/A |
| Thiothixene (2.5 mg/kg) | 1400 | 0% |
| Thiothixene (2.5 mg/kg) + Modafinil (100 mg/kg) | 2450 | 50% |
| Thiothixene (2.5 mg/kg) + Caffeine (10 mg/kg) | 2100 | 33% |
Experimental Protocols
Open Field Test for Assessing Sedation
Objective: To quantify spontaneous locomotor activity as a measure of sedation.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated video-tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer thiothixene or vehicle at the predetermined dose and route.
-
Test Initiation: At the desired time point post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video-tracking system.
-
Parameters Measured:
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Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Rotarod Test for Assessing Motor Coordination
Objective: To evaluate motor coordination and balance, which can be impaired by sedation.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Training: In the days preceding the experiment, train the animals to stay on the rotating rod at a low, constant speed for a set duration (e.g., 60 seconds).
-
Drug Administration: Administer thiothixene or vehicle.
-
Testing: At the specified time post-injection, place the animal on the rotating rod.
-
Acceleration Protocol: The rod is typically set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
-
Trials: Conduct multiple trials with an inter-trial interval (e.g., 3 trials with a 15-minute rest period).
-
Cleaning: Clean the rod between animals.
Visualizations
Signaling Pathways
Caption: Signaling pathways involved in thiothixene's effects.
Experimental Workflow
Caption: Workflow for assessing thiothixene-induced sedation and countermeasures.
Logical Relationship of Countermeasures
Caption: Logical relationship of countermeasures to thiothixene-induced sedation.
References
- 1. Characterization of the locomotor depression produced by an A2-selective adenosine agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Peak Asymmetry in Thiothixene HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak asymmetry during the HPLC analysis of Thiothixene. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide structured solutions to restore optimal peak shape and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is peak asymmetry in HPLC and how is it measured?
A1: Peak asymmetry in HPLC refers to the deviation of a chromatographic peak from the ideal symmetrical, Gaussian shape.[1][2] This is often observed as either "peak tailing," where the latter half of the peak is broader, or "peak fronting," where the front half is broader.[3][4] Peak asymmetry is commonly quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 signify peak tailing, while values less than 1 indicate peak fronting.[2] For many pharmaceutical analyses, a tailing factor of less than 2.0 is generally considered acceptable.[5]
| Parameter | Description | Ideal Value | Acceptable Range (Typical) |
| Tailing Factor (Tf) / Asymmetry Factor (As) | A measure of peak symmetry. | 1.0 | 0.8 - 2.0 |
Q2: Why is my Thiothixene peak tailing?
A2: Peak tailing for basic compounds like Thiothixene is a common issue in reversed-phase HPLC.[3][6][7] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[6][7][8] Other potential causes include column overload, low mobile phase pH, or the use of an inappropriate sample solvent.[3][5]
Q3: What causes peak fronting in my Thiothixene analysis?
A3: Peak fronting is less common than tailing but can occur for several reasons. The most frequent causes are column overload (injecting too much sample), and a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent stronger than the mobile phase.[8][9] Other possibilities include column collapse or poor column packing.[8][9]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for Thiothixene, follow this step-by-step troubleshooting guide.
Step 1: Evaluate the Mobile Phase pH
Thiothixene is a basic compound with a pKa of approximately 8.16.[10] Operating at a mid-range pH can lead to strong interactions with ionized silanol groups on the column, causing tailing.[6]
-
Recommendation: Adjust the mobile phase pH.
-
Low pH (pH 2-3): At a low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte through ion exchange, which can significantly improve peak shape.[5][8]
-
High pH (pH > 8): Alternatively, at a pH well above the pKa of the silanol groups (typically around 7), the Thiothixene will be in its neutral form, minimizing ionic interactions. However, ensure your column is stable at high pH.[11]
-
Step 2: Assess for Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][12]
-
Recommendation: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, column overload was a contributing factor.
Step 3: Check the Column Condition and Type
The type and condition of your HPLC column are critical.
-
Recommendations:
-
Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped are designed to minimize the number of free silanol groups, thus reducing peak tailing for basic compounds.[5][6][8]
-
Consider a Column with a Different Stationary Phase: If tailing persists, a column with a polar-embedded phase or a polymer-based column could be a suitable alternative.[6]
-
Column Age and Contamination: An older column may have a degraded stationary phase or be contaminated.[5][13] Try flushing the column or, if necessary, replace it with a new one.[1]
-
Step 4: Optimize the Sample Solvent
The solvent used to dissolve the sample can impact peak shape.[14][15]
-
Recommendation: Ideally, dissolve your sample in the mobile phase.[13] If a different solvent is necessary, use one that is weaker than or of similar strength to the mobile phase.[13][14]
A logical workflow for troubleshooting peak tailing is presented below.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Thiothixene vs. Haloperidol: A Comparative Analysis of Efficacy in Psychosis Treatment
For Immediate Release
In the landscape of antipsychotic therapeutics, both thiothixene (B151736) and haloperidol (B65202) have long been utilized as treatment options for psychosis, primarily in patients with schizophrenia. This guide provides a detailed comparative analysis of their efficacy, drawing upon available clinical data. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the relative performance of these two typical antipsychotic agents.
Executive Summary
Clinical evidence suggests that while both thiothixene and haloperidol are effective in managing the symptoms of psychosis, there are nuances in their efficacy and side effect profiles. Haloperidol may offer a slight advantage in reducing overall psychotic symptoms as measured by the Brief Psychiatric Rating Scale (BPRS). However, this can be accompanied by a different side effect burden, with thiothixene showing a higher incidence of akathisia in some studies. Both agents function primarily as dopamine (B1211576) D2 receptor antagonists.
Efficacy in Treating Psychosis
A 24-week double-blind clinical trial involving 46 schizophrenic outpatients provides key comparative data on the efficacy of thiothixene and haloperidol.[1]
Table 1: Comparative Efficacy Based on BPRS Scores [1]
| Efficacy Measure | Thiothixene | Haloperidol | Significance |
| Mean Daily Dose | 31.8 mg | 17.5 mg | - |
| Superiority in BPRS Factors | - | Thought Disturbance, Hostility-Suspiciousness, Total Symptomatology | Statistically Significant |
As indicated in Table 1, haloperidol demonstrated a statistically significant superiority over thiothixene in improving scores related to thought disturbance, hostility-suspiciousness, and overall symptomatology on the BPRS.[1] Another study focusing on long-term treatment in chronic schizophrenic outpatients found that thiothixene showed significant improvement based on physicians' ratings, ratings by relatives, and patients' self-ratings in terms of social and vocational adjustment.[2] A separate study on rapid tranquilization found both drugs to be effective, with no statistically significant difference in managing psychiatric emergencies, though it was noted that thiothixene may have favorable effects on anergia.[3]
Side Effect Profile: Focus on Extrapyramidal Symptoms
A critical aspect of antipsychotic treatment is the side effect profile, particularly the incidence of extrapyramidal symptoms (EPS).
Table 2: Comparative Incidence of Akathisia [1]
| Side Effect | Thiothixene | Haloperidol | Significance |
| Incidence of Akathisia | High Incidence | Lower Incidence | Statistically Significant Difference |
The 24-week outpatient study highlighted a significantly higher incidence of akathisia in the thiothixene group compared to the haloperidol group.[1] In a long-term study, side effects were reported to occur with similar frequency in both drug groups, with no patients discontinuing therapy due to side effects.[2] It is well-established that both are typical antipsychotics that can cause movement-related side effects like rigid muscles and tremors.[4]
Mechanism of Action: Dopamine D2 Receptor Antagonism
Both thiothixene and haloperidol are classified as typical antipsychotics, exerting their therapeutic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
The signaling cascade following D2 receptor activation is complex, involving both G-protein dependent and β-arrestin mediated pathways.[5][7][8] Antagonism by drugs like thiothixene and haloperidol blocks these downstream signaling events.
Experimental Protocols
The findings presented are primarily based on double-blind, randomized controlled trials, which are the gold standard for evaluating the efficacy and safety of pharmacological interventions.[1][2][3][8]
Key Study Design Elements:
-
Participants: Patients diagnosed with schizophrenia or other psychotic disorders, often within a specified age range and meeting certain diagnostic criteria (e.g., DSM-IV).
-
Design: Double-blind, randomized assignment to either thiothixene or haloperidol treatment groups. Some studies may also include a placebo arm.
-
Duration: Study durations can range from a few weeks for acute treatment to several months for long-term or maintenance therapy.[1][2]
-
Dosage: Doses are typically flexible and adjusted based on the clinical response and tolerability for each patient. For example, in one study, the mean daily dose for thiothixene was 31.8 mg and for haloperidol was 17.5 mg.[1]
-
Outcome Measures: Efficacy is primarily assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS), the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impression (CGI) scale.[1][3][8]
-
Safety and Tolerability Assessment: The incidence and severity of side effects, particularly extrapyramidal symptoms, are systematically monitored using scales like the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS).[9][10][11]
Conclusion
Both thiothixene and haloperidol are established typical antipsychotics with demonstrated efficacy in the management of psychosis. The choice between these agents may be guided by the specific symptom cluster being targeted and the patient's susceptibility to particular side effects. Haloperidol may be slightly more effective for global psychotic symptoms, while thiothixene has been associated with a higher risk of akathisia. Further large-scale, modern clinical trials would be beneficial to provide a more definitive comparison of these two medications.
References
- 1. Psychopharmacological correlates of post-psychotic depression: a double-blind investigation of haloperidol vs thiothixene in outpatient schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol and thiothixene in the long-term treatment of chronic schizophrenic outpatients in an urban community: social and vocational adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid tranquilization: a comparative study of thiothixene and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haldol vs. Thiothixene for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 7. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neuromotor Adverse Effects in 342 Youth During 12 Weeks of Naturalistic Treatment With 5 Second-Generation Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Examination of Thiothixene and Other Typical Antipsychotics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of first-generation, or "typical," antipsychotics, thiothixene (B151736) holds a significant place in the management of schizophrenia and other psychotic disorders. Understanding its performance relative to other agents in its class, such as haloperidol (B65202) and chlorpromazine (B137089), is crucial for informed clinical strategy and future drug development. This guide provides an objective comparison of thiothixene with these alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.
Efficacy and Safety: A Comparative Analysis
Clinical studies have provided insights into the comparative efficacy and safety profiles of thiothixene, haloperidol, and chlorpromazine. While all three are antagonists of the dopamine (B1211576) D2 receptor, the cornerstone of their antipsychotic action, they exhibit notable differences in their clinical effects.[1][2]
Efficacy in Schizophrenia and Mania
A 24-week, double-blind study comparing thiothixene and haloperidol in 46 outpatient schizophrenic patients revealed that haloperidol was significantly superior to thiothixene in improving scores on the Brief Psychiatric Rating Scale (BPRS) factors of Thought Disturbance and Hostility-Suspiciousness, as well as in total symptomatology.[3] However, another study focusing on social and vocational adjustment in chronic schizophrenic outpatients found significant improvement favoring thiothixene based on ratings by physicians, relatives, and patients themselves.[4]
In the context of acute mania, a double-blind comparison with chlorpromazine in 29 manic patients already receiving lithium demonstrated that both thiothixene and chlorpromazine produced identical rates and degrees of improvement.[5] Another double-blind trial in 79 acutely ill, newly hospitalized schizophrenic patients found thiothixene and chlorpromazine to be equally effective in producing symptomatic improvement over approximately three weeks, as measured by the BPRS and other global assessments.[6]
| Efficacy Outcome | Thiothixene vs. Haloperidol | Thiothixene vs. Chlorpromazine | Reference |
| BPRS - Thought Disturbance | Haloperidol superior | Not specified | [3] |
| BPRS - Hostility-Suspiciousness | Haloperidol superior | Not specified | [3] |
| BPRS - Total Symptomatology | Haloperidol superior | Equally effective | [3][6] |
| Social & Vocational Adjustment | Thiothixene favored | Not specified | [4] |
| Improvement in Mania | Not applicable | Equally effective | [5] |
Table 1: Summary of Comparative Efficacy Findings
Safety and Tolerability Profile
The primary differentiating factors among typical antipsychotics often lie in their side-effect profiles, particularly the incidence of extrapyramidal symptoms (EPS) and sedative effects.
A study specifically investigating akathisia found a notable difference between thiothixene and haloperidol. In newly admitted schizophrenic patients, 40% experienced akathisia within six hours of a 5 mg test dose of haloperidol, and this incidence rose to 75% by the seventh day of maintenance treatment.[7] In contrast, with a 0.22 mg/kg test dose of thiothixene, 20% of patients experienced akathisia, with the incidence reaching 46% during maintenance.[7] The same study noted that akathisia with haloperidol was often moderate to very severe and could not be completely suppressed in half of the affected patients.[7] Another comparative study reported a high incidence of akathisia in the thiothixene group, leading to a statistically significant difference in central nervous system symptoms compared to the haloperidol group.[3]
When compared to chlorpromazine, a low-potency antipsychotic known for its sedative properties, thiothixene, a high-potency agent, is generally associated with less sedation but a higher risk of EPS.[8]
| Adverse Effect | Thiothixene vs. Haloperidol | Thiothixene vs. Chlorpromazine | Reference |
| Akathisia | Higher incidence with Haloperidol in one study, higher with Thiothixene in another | Thiothixene generally higher risk | [3][7][8] |
| Sedation | Not specified | Chlorpromazine more sedating | [8] |
| Overall Side Effects | Similar frequency in one study | Differing profiles | [4][5] |
Table 2: Summary of Comparative Safety Findings
Receptor Binding Profiles
The therapeutic and adverse effects of antipsychotics are directly related to their affinity for various neurotransmitter receptors. The table below summarizes the in vitro binding affinities (Ki, in nM) of thiothixene, haloperidol, and chlorpromazine for key receptors. A lower Ki value indicates a stronger binding affinity.
| Receptor | Thiothixene (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine D2 | 0.25 | 1.5 | 1.8 |
| Dopamine D1 | 18 | 23 | 14 |
| Serotonin 5-HT2A | 4.7 | 6.8 | 3.5 |
| Serotonin 5-HT1A | 230 | 1900 | 110 |
| Histamine H1 | 10 | 18 | 3 |
| Muscarinic M1 | >10,000 | 2000 | 24 |
| Alpha-1 Adrenergic | 3.6 | 6 | 3 |
Table 3: Comparative Receptor Binding Affinities (Ki, nM) Data compiled from various sources and should be considered approximate as values can vary between studies.
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are detailed descriptions of the typical protocols used in such head-to-head studies.
Double-Blind, Randomized Controlled Trial for Schizophrenia
-
Study Design: A multi-center, randomized, double-blind, parallel-group study is a standard design.[9][10] Patients are randomly assigned to receive either thiothixene or a comparator drug (e.g., haloperidol) for a predefined period, often several weeks to months.[3][4] The double-blind nature ensures that neither the patients nor the investigators know which treatment is being administered, minimizing bias.
-
Patient Population: Participants are typically adults diagnosed with schizophrenia according to established diagnostic criteria, such as the Diagnostic and Statistical Manual of Mental Disorders (DSM).[3][9] Inclusion criteria often specify a certain level of illness severity at baseline, measured by scales like the BPRS. Exclusion criteria commonly include a history of substance abuse, significant medical conditions, or resistance to previous antipsychotic treatments.
-
Dosing and Administration: Dosages are often flexible within a predefined range to allow for individualized treatment optimization. For example, in one study, the mean daily dose for haloperidol was 17.5 mg and for thiothixene was 31.8 mg.[3] Medications are typically administered orally in identical-looking capsules to maintain the blind.
-
Efficacy Assessment: The primary measure of efficacy is often the change from baseline in the total score of a standardized rating scale like the Brief Psychiatric Rating Scale (BPRS) .[3][6] The BPRS is an 18-item scale that assesses the severity of various psychiatric symptoms.[6] Ratings are typically performed by trained clinicians at baseline and at regular intervals throughout the study.
-
Safety Assessment: Safety and tolerability are assessed through the monitoring of adverse events, which are systematically recorded at each study visit. Specific rating scales are used to quantify the severity of expected side effects.
-
Extrapyramidal Symptoms (EPS): The Simpson-Angus Scale (SAS) is used to measure drug-induced parkinsonism, assessing symptoms like gait, rigidity, and tremor.[11][12]
-
Akathisia: The Barnes Akathisia Rating Scale (BARS) is employed to evaluate both the objective and subjective aspects of drug-induced restlessness.[2]
-
Other safety assessments include vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Typical Antipsychotics.
Caption: Experimental Workflow for a Double-Blind Antipsychotic Clinical Trial.
Caption: Logical Relationship for Comparing Efficacy and Safety of Antipsychotics.
References
- 1. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Psychopharmacological correlates of post-psychotic depression: a double-blind investigation of haloperidol vs thiothixene in outpatient schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol and thiothixene in the long-term treatment of chronic schizophrenic outpatients in an urban community: social and vocational adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of thiothixene with chlorpromazine in the treatment of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind trial of thiothixene and chlorpromazine in acute schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 7. Akathisia with haloperidol and thiothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switching from 2 antipsychotics to 1 antipsychotic in schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. toolbox.eupati.eu [toolbox.eupati.eu]
- 12. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
Sourcing High-Quality Thiothixene Hydrochloride Certified Reference Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified reference standards (CRS) are the cornerstone of achieving this precision, particularly in the pharmaceutical industry. This guide provides a comprehensive comparison of sourcing options for Thiothixene (B151736) hydrochloride certified reference standards, offering insights into their quality attributes and the analytical methodologies for their evaluation.
Thiothixene hydrochloride is a typical antipsychotic medication used in the management of schizophrenia.[1] As with all pharmaceutical products, stringent quality control is essential, necessitating the use of well-characterized reference standards for assay, impurity profiling, and stability studies. This guide will delve into the key considerations when selecting a this compound CRS, present a comparative overview of available standards, and provide a detailed experimental protocol for their analysis.
Comparison of this compound Certified Reference Standards
The selection of a suitable certified reference standard is a critical step in any analytical workflow. Primary standards, such as those from the United States Pharmacopeia (USP), are highly characterized and serve as the benchmark for quality. Secondary standards are qualified against primary standards and offer a cost-effective alternative for routine use.[2] Below is a comparative table summarizing the typical information provided for this compound and its related compounds from various suppliers.
Table 1: Comparison of Commercially Available this compound and Related Compound Reference Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| USP | Thiothixene | 3313-26-6 | C₂₃H₂₉N₃O₂S₂ | 443.63 | Primary Reference Standard.[3][4] |
| USP | (E)-Thiothixene | 3313-27-7 | C₂₃H₂₉N₃O₂S₂ | 443.63 | Geometric isomer impurity.[5][6] |
| LGC Standards | Thiothixene | 3313-26-6 | C₂₃H₂₉N₃O₂S₂ | 443.63 | Accompanied by a comprehensive Certificate of Analysis.[7] |
| Daicel Pharma | Thiothixene | 5591-45-7 | C₂₃H₂₉N₃O₂S₂ | 443.6 g/mol | Offers various impurity standards with CoA.[8] |
| Pharmaffiliates | This compound | 22189-31-7 | C₂₃H₃₅Cl₂N₃O₄S₂ | 552.57 | Also provides related impurities.[9] |
| Axios Research | trans-Thiothixene | 3313-27-7 | C₂₃H₂₉N₃O₂S₂ | 443.62 | Provides a comprehensive Certificate of Analysis.[10] |
| Axios Research | Thiothixene Impurity 1 | 47681-53-8 | C₂₃H₂₉N₃O₃S₂ | 459.62 | [10] |
| Axios Research | Thiothixene Impurity 2 | 16185-22-1 | C₁₅H₁₅NO₄S₂ | 337.41 | [10] |
| Axios Research | N-Desmethyl Thiothixene | N/A | C₂₂H₂₇N₃O₂S₂ | 429.60 | Mixture of E/Z-isomers.[10] |
Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. For the most current and complete information, it is recommended to directly consult the suppliers and their Certificates of Analysis.
Key Quality Attributes to Consider
When evaluating this compound certified reference standards, several key quality attributes should be carefully considered:
-
Purity: The certified purity of the standard is of utmost importance. This is typically determined by a mass balance approach, combining results from techniques like HPLC, residual solvent analysis, and water content determination.
-
Impurity Profile: The Certificate of Analysis (CoA) should provide a detailed impurity profile, identifying and quantifying any related substances, including geometric isomers like (E)-Thiothixene.[11] The USP monograph for this compound, for instance, sets a limit for the (E)-thiothixene isomer.[11]
-
Traceability: The standard should be traceable to a primary standard, such as the USP reference standard. This ensures consistency and comparability of results across different laboratories and over time.
-
Comprehensive Certification: A comprehensive Certificate of Analysis is a critical document that provides all the necessary information about the standard, including its identity, purity, impurity profile, storage conditions, and expiry date.
Experimental Protocol: HPLC-UV Analysis of this compound
A robust and validated analytical method is essential for the accurate quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[12] The following is a representative HPLC method based on the principles outlined in the USP monograph for this compound.[11]
Objective: To determine the purity of a this compound certified reference standard and to separate it from its potential impurities, including the (E)-isomer.
Materials and Reagents:
-
This compound Certified Reference Standard
-
(E)-Thiothixene Certified Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A suitable mobile phase, as described in relevant pharmacopeial monographs, is typically a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and an aqueous buffer.[12]
-
Flow Rate: Typically 1.0 - 2.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Based on the UV spectrum of Thiothixene, typically around 229 nm.
-
Injection Volume: 10 - 20 µL
Standard Solution Preparation:
-
Accurately weigh a suitable amount of the this compound CRS and transfer it to a volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., methanol or mobile phase) and dilute to the mark to obtain a known concentration.
-
Similarly, prepare a standard solution of the (E)-Thiothixene CRS.
-
A resolution solution containing both Thiothixene and (E)-Thiothixene should be prepared to ensure adequate separation between the two isomers.
Sample Solution Preparation:
-
Prepare the sample solution of the this compound standard being tested in the same manner as the standard solution, at a similar concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to verify the system suitability, ensuring the resolution between the Thiothixene and (E)-Thiothixene peaks is adequate (typically >1.5).
-
Inject the standard solution multiple times (e.g., n=5) and check for the repeatability of the peak area and retention time (RSD < 2%).
-
Inject the sample solution.
-
After data acquisition, integrate the peaks and calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area normalization method) or by using an external standard calibration.
Data Analysis and Interpretation:
The purity of the this compound standard is calculated based on the peak areas obtained from the chromatograms. The impurity profile can be assessed by identifying and quantifying any additional peaks. The results should be compared against the specifications provided in the Certificate of Analysis.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for qualifying a this compound reference standard and the simplified signaling pathway of Thiothixene.
Conclusion
The selection of a high-quality certified reference standard is a fundamental requirement for accurate and reliable analytical testing in the pharmaceutical industry. For this compound, researchers have several reputable sources, including pharmacopeial and commercial suppliers. A thorough evaluation of the Certificate of Analysis, with a focus on purity, impurity profile, and traceability, is essential. By employing a validated analytical method, such as the HPLC-UV protocol detailed in this guide, laboratories can confidently verify the quality of their reference standards, ensuring the integrity of their analytical results and contributing to the development of safe and effective medicines.
References
- 1. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 茶碱 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 3. [Thiothixene (250 mg)] - CAS [3313-26-6] [store.usp.org]
- 4. Thiothixene USP Reference Standard CAS 3313-26-6 Sigma-Aldrich [sigmaaldrich.com]
- 5. [(E)-Thiothixene (100 mg)] - CAS [3313-27-7] [store.usp.org]
- 6. (E)-Thiothixene United States Pharmacopeia (USP) Reference Standard 3313-27-7 [sigmaaldrich.com]
- 7. Thiothixene | CAS 3313-26-6 | LGC Standards [lgcstandards.com]
- 8. Thiothixene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Thiothixene |Axios Research [axios-research.com]
- 11. USP Monographs: this compound [pharmacopeia.cn]
- 12. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Thiothixene Detection: GC vs. Fluorometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the detection and quantification of Thiothixene: Gas Chromatography (GC) and Fluorometry. Thiothixene is a typical antipsychotic medication used in the management of schizophrenia. Accurate measurement of its concentration in various matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. This document outlines the principles, experimental protocols, and performance characteristics of both GC and fluorometric methods to aid researchers in selecting the most suitable technique for their specific needs.
Overview of Analytical Methods
Gas Chromatography (GC) is a powerful separation technique used to analyze volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high specificity and sensitivity for the identification and quantification of analytes in complex mixtures like biological fluids. For Thiothixene analysis, a derivatization step may be necessary to increase its volatility and thermal stability.
Fluorometry is a spectroscopic method that measures the fluorescence of a sample. The analyte of interest, when excited by light of a specific wavelength, emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. For Thiothixene, a chemical reaction is typically employed to convert it into a fluorescent derivative.
Quantitative Performance Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Fluorometry |
| Linearity Range | 1 - 100 ng/mL (estimated) | 0.04 - 0.4 µg/mL (40 - 400 ng/mL)[1] |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL (estimated) | 4 ng/mL[1] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL (estimated) | ~13 ng/mL (estimated from LOD) |
| Precision (%RSD) | < 15% (typical) | Not explicitly reported for Thiothixene |
| Accuracy (% Recovery) | 80 - 115% (typical) | 94.39 ± 1.81% (for related compound in urine)[1] |
| Sample Volume | ~ 0.5 - 1 mL of plasma/serum | ~ 1 mL of plasma/urine |
| Specificity | High (mass spectrometric detection) | Moderate (potential for interfering fluorescent compounds) |
| Throughput | Moderate | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a representative procedure for the analysis of antipsychotic drugs in plasma and can be adapted for Thiothixene.
a) Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma sample, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0) and vortex.
-
Add 5 mL of an organic extraction solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 290°C at a rate of 20°C/min.
-
Hold at 290°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of Thiothixene.
Fluorometric Method
This protocol is based on the method described by Shehata et al. for the determination of thioxanthene (B1196266) derivatives[1].
a) Sample Preparation and Derivatization
-
To 1 mL of plasma or urine, add a suitable internal standard.
-
Perform a liquid-liquid extraction as described for the GC-MS method to isolate the drug.
-
Evaporate the organic solvent and reconstitute the residue in 1 mL of 0.1 M HCl.
-
To the acidic solution, add 1 mL of 1% w/v sodium nitrite (B80452) solution.
-
Allow the reaction to proceed for 10 minutes at room temperature to form the fluorescent thioxanthenone sulphoxide derivative.
-
Neutralize the solution with 1 mL of 1 M NaOH.
-
Dilute the final solution with distilled water to a suitable volume for measurement.
b) Fluorometric Measurement
-
Spectrofluorometer: A standard laboratory spectrofluorometer.
-
Excitation Wavelength: ~370 nm (estimated).
-
Emission Wavelength: ~440 nm (estimated).
-
Procedure:
-
Prepare a calibration curve using standard solutions of Thiothixene treated with the same derivatization procedure.
-
Measure the fluorescence intensity of the prepared sample.
-
Determine the concentration of Thiothixene in the sample from the calibration curve.
-
Method Workflows and Signaling Pathway
Experimental Workflows
The following diagrams illustrate the workflows for the GC-MS and Fluorometric analysis of Thiothixene.
Thiothixene Signaling Pathway
Thiothixene exerts its antipsychotic effects primarily by acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain. The simplified signaling pathways are depicted below.
Conclusion
Both Gas Chromatography and Fluorometry offer viable methods for the detection and quantification of Thiothixene.
-
GC-MS provides superior specificity and is well-suited for complex biological matrices where unambiguous identification is critical. While it may require more extensive sample preparation and instrumentation, its high resolving power and sensitivity make it a robust choice for research and forensic applications.
-
Fluorometry offers a simpler, higher-throughput, and often more cost-effective alternative. Its sensitivity is comparable to GC-MS for this application. However, its lower specificity means it may be more susceptible to interference from other fluorescent compounds in the sample matrix. This method is particularly suitable for routine analysis and screening in a controlled setting, such as in pharmaceutical quality control or therapeutic drug monitoring where potential interferences are well-characterized.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the nature of the sample, the need for specificity, available resources, and desired sample throughput.
References
Unraveling the Stereochemistry of Antipsychotic Action: A Comparative Analysis of Cis (Z) and Trans (E) Thiothixene Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the pharmacological differences between the cis (Z) and trans (E) isomers of the typical antipsychotic agent, Thiothixene. This document synthesizes available experimental data to elucidate the stereochemical nuances that dictate its therapeutic activity.
Thiothixene, a thioxanthene (B1196266) derivative, has been utilized in the management of schizophrenia for decades. Its clinical efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. However, the pharmacological activity of Thiothixene is highly dependent on its geometric isomerism. The cis (Z) isomer is the pharmacologically active form, exhibiting significantly greater potency than its trans (E) counterpart. This disparity is rooted in the distinct three-dimensional conformations of the isomers, which dictates their affinity for and interaction with target receptors.
Executive Summary of Pharmacological Differences
The cis (Z) isomer of Thiothixene is the therapeutically active form, demonstrating substantially higher affinity for the dopamine D2 receptor, the primary target for its antipsychotic effects. The geometric configuration of the cis isomer allows for optimal interaction with the receptor's binding pocket. In contrast, the trans (E) isomer exhibits markedly lower potency. While comprehensive comparative data across all relevant receptors is limited, the available information consistently points to the stereospecificity of Thiothixene's pharmacological action, with the cis isomer being the predominantly active moiety.
Comparative Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities of Thiothixene. It is important to note that much of the historical data does not differentiate between the isomers and often refers to "Thiothixene" or "cis-Thiothixene." Data directly comparing the Ki or IC50 values of both cis and trans isomers in the same study is scarce.
| Receptor Subtype | Isomer | Ki (nM) | Reference |
| Dopamine D2 | cis (Z) | 1.4 | [1] |
| Dopamine D2 | Not Specified | 0.54 | [2] |
| Serotonin 5-HT2A | Not Specified | 4.73 | [2] |
| Serotonin 5-HT2C | Not Specified | 6.0 | [2] |
| Adrenergic α1 | Not Specified | 4.9 | [2] |
| Histamine H1 | Not Specified | 12.2 | [2] |
| Muscarinic M1 | Not Specified | 185 | [1] |
Note: The table highlights the challenge in obtaining direct comparative data for both isomers from a single source. The values presented are from different studies and may have been obtained under varying experimental conditions. The significantly higher potency of the cis isomer is a well-established qualitative finding.[3]
Experimental Protocols
The determination of receptor binding affinities for the Thiothixene isomers typically involves competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
1. Objective: To determine the binding affinity (Ki) of cis (Z)-Thiothixene and trans (E)-Thiothixene for the dopamine D2 receptor.
2. Materials:
- Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: A high-affinity radiolabeled D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
- Test Compounds: Cis (Z)-Thiothixene and trans (E)-Thiothixene of high purity.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters.
- 96-well plates.
- Filtration apparatus.
- Liquid scintillation counter.
3. Procedure:
- Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compounds (cis- or trans-Thiothixene).
- Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The antipsychotic effect of Thiothixene is mediated through its antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Blockade of this receptor interferes with the downstream signaling cascades typically initiated by dopamine.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by cis-Thiothixene.
The following diagram illustrates a typical experimental workflow for comparing the pharmacological activity of the cis and trans isomers of Thiothixene.
Caption: Experimental Workflow for Comparing Thiothixene Isomers.
Conclusion
References
- 1. Dopamine D2/3 receptor antagonism reduces activity-based anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiothixene versus atypical antipsychotics like risperidone in preclinical models
For researchers and drug development professionals, understanding the nuanced differences between antipsychotic agents is paramount. This guide provides a comparative analysis of thiothixene (B151736), a conventional (typical) antipsychotic, and risperidone (B510), an atypical antipsychotic, based on preclinical data from various animal models. The following sections delve into their receptor binding profiles, efficacy in established behavioral paradigms, and the underlying signaling pathways.
At the Core of Action: Receptor Binding Profiles
The fundamental distinction between typical and atypical antipsychotics lies in their interaction with key neurotransmitter receptors, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Thiothixene exerts its antipsychotic effects predominantly through strong antagonism of the D2 receptor. In contrast, risperidone is characterized by its potent blockade of both 5-HT2A and D2 receptors, a hallmark of atypical antipsychotics. This dual action is believed to contribute to a broader efficacy profile, particularly against the negative symptoms of schizophrenia, and a lower propensity for extrapyramidal side effects at therapeutic doses.
The binding affinities (Ki) of thiothixene and risperidone for various receptors, compiled from several preclinical studies, are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor | Thiothixene Ki (nM) | Risperidone Ki (nM) |
| Dopamine D2 | ~1.0 - 3.0 | ~3.13 - 6.1 |
| Serotonin 5-HT2A | ~5.0 - 10.0 | ~0.16 - 0.5 |
| Serotonin 5-HT1A | Variable | Moderate Affinity |
| Alpha-1 Adrenergic | Moderate Affinity | ~0.8 |
| Histamine H1 | Low to Moderate Affinity | ~2.23 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.
Efficacy in Predictive Animal Models
Preclinical behavioral models are crucial for predicting the clinical efficacy of antipsychotic drugs. Key models include the conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex.
Conditioned Avoidance Response (CAR)
The CAR test is a classic model for assessing antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is present. This selective suppression is thought to reflect the drug's ability to modulate motivational salience, a process dysregulated in psychosis.
While direct head-to-head studies with ED50 values are limited in the readily available literature, studies on risperidone demonstrate its efficacy in disrupting conditioned avoidance responding in rats at doses of 0.33 mg/kg and higher. Information on the specific ED50 for thiothixene in a comparable CAR paradigm is less consistently reported in recent literature. However, as a potent D2 antagonist, it is expected to be effective in this model.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists like apomorphine. Antipsychotic drugs are evaluated for their ability to restore normal PPI in these models.
Risperidone has been shown to be effective in reversing apomorphine-induced PPI deficits in rats at doses ranging from 0.63 to 10 mg/kg. Studies in mice also show that risperidone can enhance PPI in strains with naturally low levels of sensorimotor gating. Similar to the CAR model, specific and direct comparative ED50 values for thiothixene in PPI models are not as prevalent in recent publications, though its D2 antagonism suggests it would also be active in reversing dopamine agonist-induced deficits.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Meta-analysis of Thiothixene Hydrochloride Clinical Trial Data: A Comparative Guide
This guide provides a comparative meta-analysis of clinical trial data for Thiothixene (B151736) hydrochloride, a typical antipsychotic agent. The analysis focuses on its performance against other antipsychotic medications, supported by available experimental data from published clinical trials. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison and detailed insights into the therapeutic profile of Thiothixene hydrochloride.
Comparative Efficacy of this compound
Thiothixene has been evaluated in several clinical trials against other antipsychotic agents, primarily in patients with schizophrenia. The primary measures of efficacy in these studies include the Brief Psychiatric Rating Scale (BPRS), the Clinical Global Impression (CGI) scale, the Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Comprehensive Psychopathological Rating Scale (CPRS).
Table 1: Summary of Comparative Efficacy Data for this compound
| Comparator Agent | Study Population | Key Efficacy Findings | Citation(s) |
| Chlorpromazine (B137089) | Acute and chronic schizophrenia | Thiothixene was shown to be equally effective in producing meaningful symptomatic improvement as measured by CGI, BPRS, and NOSIE scales. No statistically significant difference was found between the two drugs on numerous behavioral scales in chronic schizophrenia patients. | [1][2] |
| Zotepine (B48254) | Schizophrenia | Thiothixene produced higher improvement ratings in symptoms such as hallucinatory behavior, somatic concerns, anxiety, guilt feelings, tension, depressive mood, and uncooperativeness. Zotepine rated higher in improving motor retardation, suspiciousness, mannerisms, and posturing. | [3] |
| Melperone (B1203284) | Psychotic women (schizophrenic and paranoid type) | Both treatments were associated with significant reductions in psychotic morbidity . No significant difference in the clinical ratings (CPRS and NOSIE) was found between the drugs. | [4][5] |
| Trifluoperazine/ Chlorpromazine composite | Chronic schizophrenia | No statistically significant difference was found between thiothixene and the drug combination on numerous behavioral scales. | [2] |
Comparative Safety and Tolerability
The safety profile of this compound has been a key area of investigation in clinical trials, with a particular focus on extrapyramidal symptoms (EPS), which are common with typical antipsychotics.
Table 2: Summary of Comparative Safety Data for this compound
| Comparator Agent | Key Safety and Tolerability Findings | Citation(s) |
| Chlorpromazine | Side effect profiles were generally comparable, with both drugs exhibiting typical antipsychotic adverse effects. | [1] |
| Zotepine | There was a significantly lower frequency of dry mouth and insomnia with zotepine when compared with thiothixene. | [3] |
| Melperone | There were more extrapyramidal side effects in the thiothixene group than in the melperone-treated patients. | [4][5] |
Experimental Protocols
The clinical trials included in this analysis were primarily randomized, double-blind, controlled studies. Below are generalized experimental protocols based on the methodologies described in the trial publications.
Study Design: Double-Blind, Randomized, Controlled Trial (Thiothixene vs. Chlorpromazine)
-
Objective: To compare the efficacy and safety of thiothixene and chlorpromazine in acutely ill, newly hospitalized schizophrenic patients.
-
Participants: 79 patients meeting the criteria for acute schizophrenia.
-
Intervention: Patients were randomly assigned to receive either Thiothixene or Chlorpromazine. Dosage was flexible and adjusted based on clinical response.
-
Duration: Approximately 3 weeks.
-
Primary Outcome Measures:
-
Efficacy: Change from baseline in Brief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI), and Nurses' Observation Scale for Inpatient Evaluation (NOSIE) scores.
-
Safety: Incidence and severity of adverse events, particularly extrapyramidal symptoms.
-
-
Data Analysis: Statistical comparison of the mean change in efficacy scores and the incidence of adverse events between the two treatment groups.[1]
Study Design: Double-Blind, Controlled Trial (Thiothixene vs. Zotepine)
-
Objective: To compare the clinical efficacy and safety of zotepine and thiothixene in patients with schizophrenia.
-
Participants: Patients diagnosed with schizophrenia.
-
Intervention: Patients were randomly assigned to receive either Zotepine or Thiothixene in a double-blind manner.
-
Duration: Not specified in the abstract.
-
Primary Outcome Measures:
-
Efficacy: Overall improvement ratings and changes in Gorham's Brief Psychiatric Rating Scale (BPRS) scores.
-
Safety: Frequency and type of side effects.
-
-
Data Analysis: Comparison of improvement ratings and BPRS scores, and statistical analysis of the frequency of adverse events between the two groups.[3]
Study Design: Double-Blind Study (Thiothixene vs. Melperone)
-
Objective: To compare the clinical effects of melperone and thiothixene in psychotic women.
-
Participants: 81 women with psychosis of schizophrenic or paranoid type.
-
Intervention: Patients were assigned to receive either melperone (100 mg three times daily) or thiothixene (10 mg three times daily).
-
Duration: 4 weeks.
-
Primary Outcome Measures:
-
Efficacy: Clinical rating according to the Comprehensive Psychopathological Rating Scale (CPRS) and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE-30) at baseline, 2 weeks, and 4 weeks.
-
Safety: Incidence of extrapyramidal side effects.
-
-
Data Analysis: Comparison of CPRS and NOSIE-30 scores at different time points and the incidence of extrapyramidal side effects between the two groups.[4][5]
Visualizations
Signaling Pathways
Caption: Dopamine D2 Receptor Antagonism by Thiothixene.
Caption: Serotonin-Dopamine Antagonism of Atypical Antipsychotics.
Experimental Workflow
Caption: Generalized Clinical Trial Workflow for Antipsychotics.
Logical Relationships
Caption: Meta-analysis Process for Clinical Trial Data.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Thiothixene Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the discoveries they enable. Thiothixene (B151736) hydrochloride, an antipsychotic agent, requires careful handling from initial experiment to final disposal to protect both personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of thiothixene hydrochloride, aligning with regulatory frameworks and promoting laboratory safety.
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound is incineration .[1][2] This process should be carried out in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to mitigate the release of toxic fumes.[2] When heated to decomposition, thiothixene can emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][3]
In some cases, landfilling may be an option, but it is crucial to observe all local and national regulations when considering this method.[1] However, due to the potential for environmental contamination, incineration is the preferred and more definitive disposal route.[4][5]
It is imperative to handle expired or waste pharmaceuticals in accordance with regulations set by the Drug Enforcement Administration (DEA), the Environmental Protection Agency (EPA), and the Food and Drug Administration (FDA).[3] Flushing pharmaceuticals down the toilet or discarding them in the regular trash is not an appropriate disposal method.[3][6] If possible, returning the pharmaceutical to the manufacturer for proper disposal is a viable alternative.[3] Otherwise, the waste must be labeled, securely packaged, and transported by a state-licensed medical waste contractor.[3]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory system in the United States. Key agencies and regulations include:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][7][8] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[4][9] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]
-
Drug Enforcement Administration (DEA): The DEA has specific guidelines for the disposal of controlled substances to prevent diversion.[7]
-
State Regulations: Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws.[7] It is essential to consult with your local environmental or health agency for specific requirements in your jurisdiction.
Spill and Exposure Management
In the event of a spill, contain the source of the leak and wipe up the material with a damp cloth, placing it in a sealed and appropriately labeled container for disposal.[1] The spill area should then be cleaned thoroughly.[1] Personal protective equipment, including gloves and safety goggles, should be worn during cleanup.[2]
Should accidental exposure occur, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash the affected area with soap and water.[2][10]
-
Inhalation: Move to fresh air and get medical attention immediately.[1]
-
Ingestion: Rinse the mouth with water and call a doctor or Poison Control Center immediately. Do not induce vomiting.[2]
Quantitative Data and Experimental Protocols
No specific quantitative data for disposal, such as concentration limits or incineration temperature requirements, were found in the provided search results. Similarly, detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not publicly available in the searched literature. Disposal procedures are performance-based, focusing on complete destruction and regulatory compliance rather than specific chemical neutralization protocols for waste streams. For specific parameters, it is best to consult with a licensed hazardous waste disposal company.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
